MS436
Description
Properties
IUPAC Name |
4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-12-10-16(15(19)11-17(12)24)22-21-13-5-7-14(8-6-13)27(25,26)23-18-4-2-3-9-20-18/h2-11,24H,19H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTGIRNXWSZBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of MS436 on BRD4
Abstract: this compound is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a notable preference for the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, binding kinetics, and downstream cellular effects. It includes structured quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action
This compound is a diazobenzene-based compound that functions as a competitive inhibitor of BRD4.[1] Its primary mechanism involves binding to the acetyl-lysine (KAc) binding pocket within the bromodomains of BRD4, thereby preventing BRD4 from recognizing and binding to acetylated lysine residues on histone tails and other proteins.[2] This inhibitory action disrupts the fundamental role of BRD4 as an epigenetic reader and transcriptional co-activator.[3]
A key characteristic of this compound is its selectivity for the first bromodomain (BRD4-BD1) over the second (BRD4-BD2).[4][5] This preference is approximately 10-fold and is achieved through a unique set of water-mediated intermolecular interactions within the BD1 binding pocket.[1][4][6] The crystal structure of this compound in complex with BRD4-BD1 (PDB ID: 4NUD) confirms this binding mode and provides a structural basis for its affinity and selectivity.[6][7]
By occupying the KAc pocket, this compound effectively displaces BRD4 from chromatin. This prevents the recruitment of critical transcriptional machinery, most notably the Positive Transcription Elongation Factor b (P-TEFb) complex.[8][9] BRD4 normally recruits P-TEFb to gene promoters and enhancers, which then phosphorylates RNA Polymerase II to stimulate productive transcriptional elongation.[3][9] Inhibition by this compound leads to the downregulation of key genes involved in cell proliferation, survival, and inflammation, including the proto-oncogene c-MYC and genes regulated by the NF-κB pathway.[3][4][10]
Quantitative Data: Binding Affinity and Cellular Potency
The following tables summarize the quantitative data for this compound's interaction with BRD4 and its effects in cellular assays.
Table 1: Binding Affinity of this compound for BRD4 Bromodomains
| Target | Assay Method | Affinity Metric | Value | Reference(s) |
| BRD4-BD1 | Fluorescence Anisotropy | Ki | < 85 nM | [5][7] |
| BRD4-BD1 | (Estimated) | Ki | 30 - 50 nM | [1][4][6][11] |
| BRD4-BD2 | Fluorescence Anisotropy | Ki | 340 nM | [5][7] |
Table 2: this compound Selectivity Profile Across a Panel of Bromodomains
| Target Bromodomain | Assay Method | Affinity Metric | Value (µM) | Reference(s) |
| BRD3-BD1 | Fluorescence Anisotropy | Ki | 0.10 | [7] |
| BRD3-BD2 | Fluorescence Anisotropy | Ki | 0.14 | [7] |
| CBP | Fluorescence Anisotropy | Ki | 2.18 | [7] |
| PCAF | Fluorescence Anisotropy | Ki | 5.52 | [7] |
| BRD7 | Fluorescence Anisotropy | Ki | 2.72 | [7] |
| BPTF | Fluorescence Anisotropy | Ki | 6.06 | [7] |
| BAZ2B | Fluorescence Anisotropy | Ki | 3.29 | [7] |
| SMARCA4 | Fluorescence Anisotropy | Ki | 7.97 | [7] |
Table 3: Cellular Potency of this compound
| Cell Type | Effect Measured | Assay Method | Potency Metric | Value (µM) | Reference(s) |
| Murine Macrophages | Nitric Oxide Production | Griess Assay | IC50 | 3.8 | [11] |
| Murine Macrophages | IL-6 Production | ELISA | IC50 | 4.9 | [11] |
| Melanoma Cells | Proliferation | Not Specified | - | Attenuated |
Signaling Pathways and Experimental Workflows
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow used for its characterization.
Caption: Mechanism of this compound action on BRD4-mediated transcription.
Caption: Experimental workflow for the AlphaScreen competitive binding assay.
Detailed Experimental Protocols
Fluorescence Anisotropy (FA) Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled compounds like this compound by measuring their ability to displace a fluorescently labeled probe from the BRD4 bromodomain.
-
Materials:
-
Purified BRD4-BD1 or BRD4-BD2 protein (0.25–1 µM).
-
Fluorescent probe/ligand (e.g., a fluorescently labeled known binder) at a concentration ≤ 2x its Kd (typically ~80 nM).
-
Serial dilutions of this compound.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Microplate reader capable of fluorescence anisotropy/polarization measurements.
-
-
Protocol:
-
In a total volume of 80 µL in a suitable microplate, combine the BRD4 protein, the fluorescent probe, and varying concentrations of this compound.
-
Include control wells containing only protein and probe (for maximum polarization) and wells with only the probe (for minimum polarization).
-
Incubate the plate at 25°C for 1 hour, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence anisotropy or polarization using a microplate reader.
-
Plot the anisotropy values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the fluorescent probe.[5]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the ability of this compound to disrupt the interaction between BRD4 and an acetylated histone peptide.[12][13]
-
Materials:
-
His-tagged BRD4 protein.
-
Biotinylated histone peptide (e.g., tetra-acetylated H4).
-
Streptavidin-coated Donor beads.
-
Anti-His antibody-coated Acceptor beads.
-
Serial dilutions of this compound.
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
384-well microplates (low-volume, white).
-
AlphaScreen-capable plate reader.
-
-
Protocol:
-
Add His-tagged BRD4 and the biotinylated histone peptide to the wells of the microplate.
-
Add serial dilutions of this compound or control vehicle (DMSO) to the wells.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to BRD4.
-
Add a mixture of Donor and Acceptor beads to all wells.
-
Incubate the plate in the dark at room temperature for 60-90 minutes to allow bead-protein complex formation.
-
Read the plate on an AlphaScreen reader. The instrument excites the Donor beads at 680 nm, and if in proximity, the Acceptor beads will emit light between 520-620 nm.
-
The signal will be inversely proportional to the concentration of this compound. Plot the signal against the inhibitor concentration to determine the IC50 value.[2]
-
MTT Cell Viability Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Murine macrophage RAW264.7 cells (or other relevant cell lines).
-
Complete cell culture medium.
-
This compound dissolved in DMSO and serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 4 mg/mL in PBS).
-
Solubilization solution (e.g., 100% DMSO).
-
96-well cell culture plates.
-
Multi-well spectrophotometer (plate reader).
-
-
Protocol:
-
Plate cells (e.g., 10,000 cells/well) in a 96-well plate and incubate at 37°C for 18-24 hours to allow for cell attachment.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound (concentrations ranging from nM to µM). Ensure the final DMSO concentration is consistent and low (e.g., 0.05% v/v).
-
Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[5]
-
Conclusion
This compound is a well-characterized chemical probe that selectively inhibits the first bromodomain of BRD4. Its mechanism of action is centered on competitive inhibition of the acetyl-lysine binding pocket, leading to the disruption of BRD4-chromatin interactions and the subsequent downregulation of critical gene transcription programs. The detailed data and protocols provided in this guide underscore its utility as a tool for investigating the distinct biological functions of BRD4's two bromodomains and for exploring the therapeutic potential of selective BET inhibition in oncology and inflammatory diseases.
References
- 1. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rcsb.org [rcsb.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. pnas.org [pnas.org]
- 9. The Cellular Bromodomain Protein Brd4 has Multiple Functions in E2-Mediated Papillomavirus Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Myc and downstream targets in the pathogenesis and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
MS436: A Technical Guide to a Selective BRD4 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of MS436, a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. BRD4 is a critical epigenetic reader that plays a pivotal role in regulating gene transcription, and its dysregulation is implicated in various diseases, including cancer and inflammation.[1][2][3] this compound serves as a valuable chemical probe for dissecting the specific functions of BRD4's individual bromodomains.[4][5]
Core Properties and Quantitative Data
This compound is a diazobenzene-based compound that exhibits a notable preference for the first bromodomain of BRD4.[3][6] This selectivity is achieved through a unique set of water-mediated intermolecular interactions within the acetyl-lysine binding pocket.[4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 383.42 g/mol | |
| Formula | C₁₈H₁₇N₅O₃S | |
| CAS Number | 1395084-25-9 | |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% | [7] |
| Storage | Store at -20°C | [4] |
In Vitro Potency and Selectivity
This compound demonstrates low nanomolar affinity for BRD4(1) and maintains a clear selectivity margin over the second bromodomain, BRD4(2), as well as other bromodomains.
| Target | Potency (Kᵢ) | Selectivity vs. BRD4(1) | Reference |
| BRD4(1) | 30 - 50 nM | - | [4][6][7] |
| BRD4(1) | <85 nM | - | [5][8][9] |
| BRD4(2) | 340 nM | ~4 - 10-fold | [5][8][9] |
| BRD3(1) | 100 nM | ~2 - 3-fold | [9] |
| BRD3(2) | 140 nM | ~3 - 5-fold | [9] |
| CBP | 2.18 µM | ~43-fold | [9] |
| PCAF | 5.52 µM | ~110-fold | [9] |
| BPTF | 6.06 µM | ~121-fold | [9] |
Cellular Activity
This compound effectively inhibits BRD4-dependent transcriptional activity in cellular models, particularly in the context of inflammation.
| Assay | Cell Line | IC₅₀ | Reference |
| LPS-induced Nitric Oxide Production | Murine Macrophages (RAW 264.7) | 3.8 µM | [7] |
| LPS-induced IL-6 Production | Murine Macrophages (RAW 264.7) | 4.9 µM | [7] |
| Melanoma Cell Proliferation | - | Attenuates Proliferation | [7] |
Signaling Pathway and Mechanism of Action
BRD4 functions by recognizing and binding to acetylated lysine residues on histone tails, which recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers.[10] This action promotes the phosphorylation of RNA Polymerase II, leading to transcriptional elongation and gene expression, particularly of oncogenes like c-Myc and inflammatory cytokines.[10][11] this compound, by competitively occupying the acetyl-lysine binding pocket of BRD4's first bromodomain, prevents this recruitment and subsequent gene transcription.
Caption: Mechanism of BRD4 inhibition by this compound.
Experimental Protocols
Detailed methodologies for key assays used to characterize this compound are outlined below.
Fluorescence Anisotropy (FA) Competition Assay for Binding Affinity (Kᵢ)
This assay quantitatively measures the binding affinity of this compound to bromodomains by competing against a fluorescently labeled probe.
-
Reagents & Materials :
-
Recombinant bromodomain protein (e.g., BRD4(1), BRD4(2)).
-
Fluorescently labeled probe (e.g., FITC-labeled MS417).[4]
-
This compound (unlabeled competing ligand).
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.[4]
-
96-well or 384-well black plates.
-
Plate reader capable of measuring fluorescence anisotropy.
-
-
Procedure :
-
Prepare a solution containing the bromodomain protein (0.25-1 µM) and the fluorescent probe (80 nM) in PBS buffer.[4]
-
Serially dilute this compound to create a range of concentrations.
-
Add increasing concentrations of this compound to the protein-probe mixture in a total volume of 80 µL.[4]
-
Incubate the plate at 25°C for 1 hour to reach binding equilibrium.[4]
-
Measure fluorescence anisotropy using a plate reader.
-
Calculate IC₅₀ values by fitting the data to a competitive binding model. Kᵢ values can then be derived from the IC₅₀ using the Cheng-Prusoff equation.
-
Caption: Workflow for Fluorescence Anisotropy Assay.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxicity of this compound.
-
Reagents & Materials :
-
Procedure :
-
Plate RAW 264.7 cells at a density of 10,000 cells per well and incubate for 18 hours at 37°C.[8]
-
Treat cells with a range of this compound concentrations (e.g., 0.28 nM to 50 µM) for 24 hours. Ensure the final DMSO concentration is consistent and low (e.g., 0.05%).[8]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the supernatant and add 100 µL of DMSO to solubilize the formazan crystals.[8]
-
Measure absorbance at 570 nm (with a reference wavelength of 630 nm).[8]
-
Calculate cell viability as a percentage relative to untreated control cells.
-
LPS-Induced Nitric Oxide (NO) and IL-6 Production Assay
This protocol assesses the functional effect of this compound on inhibiting inflammatory responses in macrophages.
-
Reagents & Materials :
-
RAW 264.7 cells.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Griess Reagent for NO measurement.
-
ELISA kit for IL-6 measurement.
-
-
Procedure :
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours, in the continued presence of this compound.
-
For NO measurement : Collect the cell culture supernatant. Analyze nitrite concentration (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions.
-
For IL-6 measurement : Collect the supernatant and quantify IL-6 levels using a specific ELISA kit, following the manufacturer's protocol.
-
Determine the IC₅₀ of this compound for the inhibition of both NO and IL-6 production.
-
Selectivity Profile Visualization
This compound was designed for selectivity towards the first bromodomain of BRD4. Its binding affinity is highest for BRD4(1), with progressively weaker interactions observed for the second bromodomains of BET proteins and non-BET family bromodomains.
Caption: Affinity hierarchy of this compound for various bromodomains.
References
- 1. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 3. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. allgenbio.com [allgenbio.com]
- 6. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MS 436 | Bromodomains | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. BRD4 - Wikipedia [en.wikipedia.org]
- 11. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
Investigating the Binding Affinity of MS436 to Bromodomains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of MS436, a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a focus on its interaction with bromodomains. This document summarizes key binding data, details common experimental methodologies for affinity determination, and visualizes the inhibitor's mechanism of action and relevant experimental workflows.
Quantitative Binding Affinity of this compound
This compound is a potent and selective inhibitor of the first bromodomain (BD1) of BRD4.[1] It exhibits a notable preference for BRD4(1) over the second bromodomain, BRD4(2).[1][2] This selectivity is achieved through a unique set of water-mediated intermolecular interactions.[2] The binding affinity of this compound has been quantified using various biophysical and biochemical assays, with the key inhibitory constants (Kᵢ) and IC₅₀ values summarized below.
| Target Bromodomain | Binding Affinity (Kᵢ) | IC₅₀ | Notes |
| BRD4(1) | < 85 nM[3][4] | 3.8 µM (NO production)[1] | This compound demonstrates low nanomolar affinity for the first bromodomain of BRD4.[2][3] |
| BRD4(1) | 30-50 nM (estimated)[1][2][5][6] | 4.9 µM (IL-6 production)[1] | Exhibits approximately 10-fold selectivity for BRD4(1) over BRD4(2).[1][2][5][6] |
| BRD4(2) | 340 nM[3][4] |
Experimental Protocols for Affinity Determination
The binding affinity of small molecules like this compound to bromodomains can be determined using a variety of techniques. Below are detailed methodologies for commonly employed assays.
Fluorescence Anisotropy (FA) Binding Assay
Fluorescence Anisotropy is a competition binding assay used to determine the dissociation constant (Kᵢ) of a test compound. The assay measures the change in the tumbling rate of a fluorescently labeled probe upon binding to a protein.
Principle: A fluorescent probe bound to a larger protein will tumble slower in solution, resulting in a higher anisotropy value. An unlabeled inhibitor competing for the same binding site will displace the probe, leading to a decrease in anisotropy.
Experimental Protocol:
-
Reagents and Buffer:
-
Purified Bromodomain protein (e.g., BRD4(1)) at a concentration of 0.25–1 µM.[3]
-
Fluorescent probe (e.g., a fluorescently labeled acetylated histone peptide) at a concentration of 80 nM.[3]
-
Unlabeled competing ligand (this compound) at varying concentrations.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.[3]
-
-
Procedure:
-
Prepare a series of dilutions of the unlabeled competing ligand (this compound).
-
In a 96-well or 384-well plate, combine the bromodomain protein and the fluorescent probe.
-
Add the varying concentrations of the unlabeled competing ligand to the wells. The total volume in each well should be 80 µL.[3]
-
Incubate the plate at 25°C for 1 hour to allow the binding to reach equilibrium.[3]
-
Measure the fluorescence anisotropy using a suitable microplate reader.
-
-
Data Analysis:
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
-
The dissociation constant (Kᵢ) of the competing ligand is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay that can be adapted for high-throughput screening of inhibitors of protein-protein interactions.[7]
Principle: The assay utilizes two types of beads: a donor bead and an acceptor bead.[8] When brought into close proximity (within 200 nm) by a molecular interaction, the donor bead, upon laser excitation, releases singlet oxygen which triggers a chemiluminescent signal from the acceptor bead.[7][8] A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.
Experimental Protocol:
-
Reagents and Buffer:
-
Purified, tagged bromodomain protein (e.g., His-tagged BRD4).
-
Biotinylated acetylated histone peptide.
-
Streptavidin-coated acceptor beads.
-
Anti-tag (e.g., anti-His) antibody-coated donor beads.
-
Test compound (this compound) at varying concentrations.
-
Assay Buffer: 0.1% Triton X-100, 1 mM DTT, 0.1% bovine serum albumin (w/v).[9]
-
-
Procedure:
-
Incubate the purified bromodomain protein with varying concentrations of the test compound in a 384-well plate for 10 minutes at room temperature.[9]
-
Add the biotinylated peptide (at a final concentration of 25 nM) to each well.[9]
-
Add the donor and acceptor beads.
-
Incubate the plate in the dark to allow for bead-protein/peptide binding.
-
Read the plate using an AlphaScreen-compatible microplate reader.
-
-
Data Analysis:
-
The IC₅₀ value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[10][11]
Principle: A solution of one binding partner (the ligand) is titrated into a solution of the other binding partner (the macromolecule) in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the reactants.
Experimental Protocol:
-
Sample Preparation:
-
Prepare the macromolecule (e.g., BRD4) and the ligand (this compound) in identical, extensively dialyzed buffer to minimize heats of dilution.[12]
-
Typical starting concentrations are 5-50 µM for the macromolecule in the cell and 50-500 µM for the ligand in the syringe.[10]
-
Degas all solutions to prevent air bubbles.[10]
-
-
Procedure:
-
Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature (commonly 25°C), stirring speed, and injection volumes.[13][14]
-
Perform an initial small injection, followed by a series of larger injections with sufficient spacing to allow the signal to return to baseline.[14]
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Visualizing Workflows and Mechanisms
General Experimental Workflow for Affinity Assessment
The following diagram illustrates a typical workflow for assessing the binding affinity of a compound like this compound to a bromodomain.
Caption: Workflow for determining the binding affinity of this compound.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of BRD4. By occupying this site, it prevents the recruitment of BRD4 to acetylated histones, thereby inhibiting the transcription of target genes, such as those regulated by NF-κB.
Caption: Inhibition of BRD4 by this compound disrupts gene transcription.
References
- 1. MS 436 | Bromodomains | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
The Impact of MS436 on HIV Latency: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Immunodeficiency Virus (HIV) persists in infected individuals on antiretroviral therapy (ART) as a latent reservoir, primarily in resting CD4+ T cells. A key strategy towards an HIV cure, termed "shock and kill," involves the use of Latency Reversing Agents (LRAs) to reactivate viral gene expression, thereby enabling the immune system to clear these latendereservoir cells. MS436 is a potent and selective small molecule inhibitor of the first bromodomain (BRD4(1)) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. While direct experimental data on the effect of this compound on HIV latency is not yet publicly available, its mechanism of action as a BRD4 inhibitor strongly suggests its potential as a novel LRA. BRD4 is a critical host factor for HIV-1 transcription, and its inhibition has been shown to reactivate latent HIV. This technical guide synthesizes the available data on this compound, details its mechanism of action in the context of HIV transcription, and provides hypothetical experimental protocols for its evaluation as an HIV latency reversal agent, drawing parallels from other well-characterized BRD4 inhibitors.
Introduction to HIV Latency and the Role of BRD4
HIV latency is a state where the integrated HIV provirus remains transcriptionally silent, allowing it to evade both host immune responses and antiretroviral drugs.[1] The "shock and kill" strategy aims to disrupt this latency by reactivating viral gene expression. One of the key host factors involved in the regulation of HIV transcription is the Bromodomain and Extra-Terminal domain (BET) protein, BRD4.[2][3][4] BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting the Positive Transcription Elongation Factor b (P-TEFb) to the HIV 5' Long Terminal Repeat (LTR). This recruitment is essential for the processivity of RNA Polymerase II (Pol II) and robust viral transcription. Consequently, inhibiting BRD4 has emerged as a promising strategy for reversing HIV latency.[2][3][5]
This compound: A Potent and Selective BRD4 Inhibitor
This compound is a novel diazobenzene-based small molecule that acts as a potent and selective inhibitor of the first bromodomain of BRD4 (BRD4(1)). Its selectivity for BRD4(1) over the second bromodomain (BRD4(2)) is a distinguishing feature.
Quantitative Data
The following table summarizes the known quantitative data for this compound. It is important to note that data on its direct activity in HIV latency reversal assays are not yet available. For comparative purposes, data for the well-characterized BRD4 inhibitor JQ1 is included where relevant.
| Parameter | This compound | JQ1 (for comparison) | Reference |
| Target | BRD4 Bromodomain 1 (BRD4(1)) | Pan-BET inhibitor (BRD2, BRD3, BRD4, BRDT) | |
| Binding Affinity (Ki) | 30-50 nM for BRD4(1) | ~50 nM for BRD4(1), ~90 nM for BRD4(2) | |
| IC50 (Nitric Oxide Production in murine macrophages) | 3.8 µM | Not reported | |
| IC50 (IL-6 Production in murine macrophages) | 4.9 µM | Not reported | |
| HIV Latency Reversal (e.g., in J-Lat cells) | Data not available | Modest activity as a single agent | [2] |
Signaling Pathways and Mechanism of Action
The proposed mechanism of action for this compound in reversing HIV latency is through the inhibition of BRD4, which in turn leads to the release of P-TEFb and the activation of HIV transcription.
References
- 1. Latency-Reversing Agents — Science of HIV [scienceofhiv.org]
- 2. A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Quinoline BRD4 Inhibitor Targets a Distinct Latent HIV-1 Reservoir for Reactivation from Other “Shock” Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]
MS436: A Comprehensive Technical Guide on a Novel BRD4 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS436 is a novel, potent, and selective small molecule inhibitor targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein BRD4. As an epigenetic reader, BRD4 plays a critical role in the regulation of gene transcription, particularly of oncogenes such as c-MYC and key inflammatory mediators like NF-κB. Dysregulation of BRD4 activity is implicated in the pathogenesis of various malignancies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, consolidating available preclinical data on its mechanism of action, cellular and in vivo activity, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of BET inhibitors in oncology.
Introduction
The field of epigenetics has emerged as a fertile ground for novel cancer therapeutic strategies. Unlike genetic mutations, epigenetic modifications are reversible and modulate gene expression without altering the DNA sequence itself. Among the key players in the epigenetic machinery are "reader" proteins, which recognize and bind to specific post-translational modifications on histone tails, thereby recruiting transcriptional machinery to regulate gene expression.
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic readers that bind to acetylated lysine residues on histones. BRD4, in particular, has garnered significant attention as a cancer target due to its role in regulating the transcription of key oncogenes, including c-MYC, and its involvement in inflammatory signaling pathways mediated by NF-κB.
This compound is a diazobenzene-based small molecule developed through structure-guided design to selectively inhibit the first bromodomain (BD1) of BRD4.[1][2] This selectivity offers a potential advantage in dissecting the specific functions of BRD4's two bromodomains and may lead to a more favorable therapeutic window. This document provides a comprehensive summary of the current knowledge on this compound as a potential anti-cancer agent.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BRD4. This inhibition disrupts the interaction between BRD4 and acetylated histones, leading to the displacement of BRD4 from chromatin. The consequence of this displacement is the suppression of transcription of BRD4-dependent genes, including critical oncogenes and inflammatory cytokines.
BRD4 and its Role in Cancer
BRD4 acts as a scaffold protein that recruits the positive transcription elongation factor b (P-TEFb) to the promoters of target genes. P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation. By inhibiting BRD4, this compound effectively stalls this process for a specific subset of genes.
Key downstream targets of BRD4 that are relevant to cancer include:
-
c-MYC: A potent oncoprotein that drives cell proliferation, growth, and metabolism. BRD4 is a critical regulator of c-MYC transcription, and its inhibition leads to a rapid downregulation of c-MYC protein levels.[2][3]
-
NF-κB: A transcription factor that plays a central role in inflammation, immunity, and cell survival. BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, thereby maintaining its transcriptional activity.[3][4]
Signaling Pathway
The inhibition of the BRD4/acetylated-histone interaction by this compound initiates a cascade of downstream events that ultimately lead to anti-tumor effects. The primary pathways affected are the c-MYC and NF-κB signaling axes.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Binding Affinity and Selectivity
| Target | Parameter | Value | Reference |
| BRD4 (BD1) | Ki | 30-50 nM (estimated) | [1][2] |
| BRD4 (BD2) | Selectivity | ~10-fold selective for BD1 | [1] |
Table 2: In Vitro Cellular Activity - Melanoma Cell Lines
| Cell Line | BRAF Status | NRAS Status | IC50 (µM) | Reference |
| SK-MEL-29 | Mutant | Wild-type | 9.87 | [1] |
| SK-MEL-5 | Mutant | Wild-type | 7.01 | [1] |
| A375 | Mutant | Wild-type | Not determined | [1] |
| SK-MEL-147 | Wild-type | Mutant | Not determined | [1] |
| SK-MEL-2 | Wild-type | Wild-type | Not determined | [1] |
| WM3248 | Mutant | Wild-type | Not determined | [1] |
Note: Further studies are required to establish a comprehensive IC50 profile of this compound across a broader range of cancer cell lines.
Table 3: In Vitro Cellular Activity - Macrophage Inhibition
| Cell Line | Assay | IC50 (µM) | Reference |
| Murine Macrophages | Nitric Oxide Production | 3.8 | [5] |
| Murine Macrophages | IL-6 Production | 4.9 | [5] |
Note: The IC50 values for macrophage inhibition are significantly higher than the estimated Ki for BRD4 BD1, which may be due to cell permeability, off-target effects, or the specific assay conditions.
Preclinical Efficacy
In Vitro Studies
Preclinical evaluation of this compound in melanoma cell lines has demonstrated its ability to impair cell proliferation.[1] Treatment of A375 and SK-MEL-147 melanoma cells with 10 µM this compound resulted in a significant reduction in cell proliferation and colony formation.[1] Cell cycle analysis revealed an accumulation of cells in the G1 phase, consistent with the downregulation of c-MYC.[1]
In Vivo Studies
As of the date of this document, specific in vivo efficacy data for this compound, such as tumor growth inhibition in xenograft models, have not been published. However, the general protocol for assessing the in vivo efficacy of a BRD4 inhibitor is outlined below.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
Fluorescence Anisotropy Competition Assay for BRD4 Binding
This assay is used to determine the binding affinity (Ki) of this compound to BRD4 bromodomains.
Protocol:
-
Reagents:
-
Purified recombinant BRD4 BD1 or BD2 protein.
-
Fluorescently labeled probe (e.g., FITC-labeled MS417).
-
This compound, serially diluted in an appropriate buffer (e.g., PBS with 0.01% Tween-20).
-
Assay buffer (e.g., PBS, pH 7.4).
-
-
Procedure:
-
In a 96-well or 384-well black plate, add a fixed concentration of the BRD4 bromodomain protein and the fluorescent probe.
-
Add increasing concentrations of this compound to the wells. Include control wells with no inhibitor (maximum anisotropy) and wells with probe only (minimum anisotropy).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence anisotropy using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence anisotropy values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
-
Cell Viability/Proliferation Assay (MTT or Crystal Violet)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Protocol (Crystal Violet):
-
Cell Seeding:
-
Seed cancer cells (e.g., melanoma cell lines) in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Staining:
-
Carefully remove the culture medium.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.
-
Wash the wells with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the wells extensively with water to remove excess stain.
-
Air dry the plate.
-
-
Quantification:
-
Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid or methanol).
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Nitric Oxide and IL-6 Measurement in Macrophages
These assays quantify the anti-inflammatory effects of this compound.
Protocol (Nitric Oxide Measurement using Griess Reagent):
-
Cell Culture and Treatment:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide production.
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Quantification:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples, which is a stable end-product of nitric oxide.
-
Protocol (IL-6 Measurement using ELISA):
-
Sample Collection:
-
Collect the cell culture supernatant from the macrophage culture as described above.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for a commercial mouse IL-6 ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for mouse IL-6.
-
Adding the cell culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colorimetric signal.
-
-
-
Quantification:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve using recombinant mouse IL-6 to determine the concentration of IL-6 in the samples.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Cell Line and Animal Model:
-
Select a suitable human cancer cell line (e.g., A375 melanoma).
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the cancer cells (e.g., 5 x 106 cells in Matrigel) into the flank of each mouse.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at various doses) or a vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) on a defined schedule (e.g., daily).
-
-
Monitoring:
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Tumor tissue can be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67, or western blotting for c-MYC levels).
-
Pharmacokinetics and Pharmacodynamics
Currently, there is no publicly available information on the pharmacokinetic (PK) or pharmacodynamic (PD) properties of this compound. PK studies would be essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which would inform dosing schedules for in vivo studies. PD studies would correlate the drug concentration with its biological effect, for instance, by measuring the levels of c-MYC in tumor tissue at different time points after this compound administration.
Conclusion and Future Directions
This compound is a promising preclinical candidate that demonstrates potent and selective inhibition of BRD4 BD1. Its ability to downregulate key oncogenic and inflammatory pathways through the suppression of c-MYC and NF-κB signaling provides a strong rationale for its further development as a cancer therapeutic. The in vitro data in melanoma and macrophage models support its potential as an anti-proliferative and anti-inflammatory agent.
Future research should focus on:
-
Comprehensive in vitro profiling: Determining the IC50 values of this compound across a wide panel of cancer cell lines from different tissues of origin to identify sensitive tumor types.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the ADME properties of this compound and establishing a clear relationship between drug exposure and target engagement/biological response in vivo.
-
Combination studies: Investigating the potential synergistic effects of this compound with other targeted therapies or standard-of-care chemotherapies.
-
Safety and toxicology: Conducting formal toxicology studies to assess the safety profile of this compound.
The continued investigation of this compound and other selective BET inhibitors will undoubtedly contribute to a deeper understanding of the role of BRD4 in cancer and may ultimately lead to the development of novel and effective epigenetic therapies for patients.
References
- 1. BRD4 Sustains Melanoma Proliferation and Represents a New Target for Epigenetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of MS436: A Selective BET Bromodomain Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MS436 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable preference for the first bromodomain (BD1) of BRD4. While in vitro studies have characterized its binding affinity and activity in inflammatory models, a comprehensive analysis of its effects on cancer cell lines is not yet publicly available. This technical guide summarizes the known biochemical and cellular activities of this compound and provides a broader context for its potential application in oncology by detailing the established mechanisms and experimental protocols for BET inhibitors in cancer research.
Introduction to this compound and BET Bromodomain Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to the expression of genes involved in cell proliferation, survival, and oncogenesis. The dysregulation of BET protein activity is a hallmark of numerous cancers, making them a compelling target for therapeutic intervention.
This compound is a diazobenzene-based compound designed for high-affinity binding to the acetyl-lysine binding pocket of BET bromodomains.[1] Its selectivity for the first bromodomain (BD1) of BRD4 over the second (BD2) is a distinguishing feature.[1] Inhibition of the BRD4-histone interaction by molecules like this compound is expected to disrupt the transcription of key oncogenes, most notably c-MYC, and thereby induce anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Data: this compound Binding Affinities
To date, the primary quantitative data available for this compound pertains to its binding affinity for the bromodomains of BRD4. No peer-reviewed studies have been published detailing its half-maximal inhibitory concentration (IC50) in cancer cell lines.
| Target | Parameter | Value | Reference |
| BRD4 (BD1) | Ki | < 0.085 µM | [1] |
| BRD4 (BD2) | Ki | 0.34 µM | [1] |
In Vitro Studies in Non-Cancer Models
The initial characterization of this compound was performed in a murine macrophage cell line (RAW264.7) to assess its anti-inflammatory potential. This study demonstrated that this compound effectively inhibits the production of nitric oxide and the pro-inflammatory cytokine interleukin-6, which are downstream of the NF-κB signaling pathway.[1]
Established Role of BET Inhibitors in Cancer Cell Lines
While specific data for this compound is lacking, extensive research on other BET inhibitors, such as JQ1 and OTX015, has established a clear mechanism of action and therapeutic potential in a wide range of cancer cell lines.
Mechanism of Action in Cancer
BET inhibitors competitively bind to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin. This leads to the transcriptional suppression of key oncogenes, including c-MYC, which is a master regulator of cell proliferation and survival. The downregulation of c-MYC and other target genes results in cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.
Caption: Mechanism of Action of BET Inhibitors like this compound.
Expected Effects on Cancer Cell Lines
Based on the known activities of other BET inhibitors, in vitro studies of this compound on cancer cell lines would be expected to demonstrate:
-
Reduced Cell Proliferation: Inhibition of cell growth in a dose-dependent manner.
-
Induction of Apoptosis: Increased rates of programmed cell death.
-
Cell Cycle Arrest: Accumulation of cells in the G1 phase of the cell cycle.
-
Downregulation of Oncogene Expression: Reduced mRNA and protein levels of c-MYC and its target genes.
Experimental Protocols for In Vitro Assessment of BET Inhibitors
The following are standard experimental protocols used to evaluate the in vitro efficacy of BET inhibitors in cancer cell lines.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
This protocol is adapted from the methods used in the initial characterization of diazobenzene bromodomain inhibitors.[1]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 18-24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (e.g., 0.1% v/v). Add the diluted compound to the cells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
References
Methodological & Application
Application Notes and Protocols for MS436 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS436 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable preference for the first bromodomain (BD1) of BRD4.[1][2][3] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers. The dysregulation of BET protein activity, particularly BRD4, is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pocket of BRD4, thereby preventing its interaction with chromatin and subsequent transcriptional activation of target genes, such as c-MYC and those regulated by NF-κB.[1][4] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo mouse models.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/System | Reference |
| Ki | <0.085 μM (estimated 30-50 nM) | BRD4(1) | [1] |
| 0.34 μM | BRD4(2) | ||
| Selectivity | ~10-fold for BRD4(1) over BRD4(2) | [1] | |
| IC50 | 3.8 μM | Nitric Oxide Production (LPS-stimulated murine macrophages) | [2][3] |
| 4.9 μM | IL-6 Production (LPS-stimulated murine macrophages) | [2][3] |
Table 2: In Vivo Dosage and Administration of this compound in a Mouse Xenograft Model
| Parameter | Details | Source |
| Mouse Model | 22Rv1 (human prostate cancer) mouse xenograft | [1] |
| Dosage | 10-30 mg/kg | [1] |
| Administration Route | Oral gavage | [1] |
| Dosing Schedule | 10 or 20 mg/kg daily (QD) or 30 mg/kg every other day (QOD) for 28 days | [1] |
| Vehicle (Suggested) | Carboxymethylcellulose sodium (CMC-Na) solution | |
| Reported Outcome | Inhibition of tumor growth and reduction of androgen receptor (AR) signals | [1] |
Note: The in vivo data is sourced from a commercial supplier. Efforts to locate the primary peer-reviewed publication were unsuccessful. Researchers should consider this when designing experiments.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Murine Macrophages
This protocol describes the methodology to assess the inhibitory effect of this compound on the production of nitric oxide and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7).
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (for stock solution)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System (for nitric oxide measurement)
-
Mouse IL-6 ELISA kit
-
96-well cell culture plates
-
Spectrophotometer and ELISA plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis.
-
Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of nitric oxide) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
IL-6 Measurement: Quantify the amount of IL-6 in the supernatant using a mouse IL-6 ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the IC50 values for the inhibition of nitric oxide and IL-6 production by this compound.
Protocol 2: In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol provides a general guideline for the oral administration of this compound to mice bearing subcutaneous xenograft tumors, based on the available data.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
22Rv1 human prostate cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% CMC-Na in sterile water)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Xenograft Implantation: Subcutaneously inject 1-5 x 10^6 22Rv1 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% CMC-Na). Sonication may be required to achieve a homogenous suspension. Prepare fresh daily.
-
Administration: Administer this compound via oral gavage at the desired dose (e.g., 10, 20, or 30 mg/kg) according to the chosen schedule (e.g., daily or every other day). The control group should receive the vehicle only.
-
Monitoring: Monitor the mice for tumor growth, body weight changes, and any signs of toxicity throughout the study.
-
Endpoint: At the end of the treatment period (e.g., 28 days), or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the this compound-treated and control groups to determine efficacy.
Visualizations
Caption: this compound inhibits BRD4 binding to acetylated histones.
Caption: In vivo experimental workflow for this compound.
References
- 1. BET inhibition sensitizes immunologically-cold Rb-deficient prostate cancer to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Targeting bromodomain and extra-terminal proteins to inhibit neuroblastoma tumorigenesis through regulating MYCN [frontiersin.org]
- 4. BET bromodomain inhibition blocks the function of a critical AR-independent master regulator network in lethal prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing MS436 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS436 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3][4][5] BRD4 is a critical epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene loci.[6][7] Its role in regulating the expression of key oncogenes, such as c-Myc, and pro-inflammatory genes makes it an attractive therapeutic target in oncology and inflammatory diseases.[3][4][6]
This compound exhibits low nanomolar affinity for BRD4 BD1, with a reported Ki of <0.085 μM, and demonstrates selectivity over the second bromodomain (BD2).[1] This selectivity is achieved through a unique set of water-mediated interactions within the acetyl-lysine binding pocket.[2][3] In cellular assays, this compound effectively inhibits the transcriptional activity of BRD4, leading to the suppression of pro-inflammatory mediators like nitric oxide and interleukin-6 (IL-6) in murine macrophages.[1][2]
The robust assessment of a compound's ability to engage its intended target within a cellular context is a cornerstone of successful drug development. Quantifying target engagement provides crucial evidence for the mechanism of action and helps to establish a clear relationship between target modulation and the observed phenotype. This document provides detailed application notes and protocols for several state-of-the-art techniques to assess the cellular target engagement of this compound with BRD4.
Target Engagement Assays for this compound
A variety of biochemical and cell-based assays can be employed to confirm and quantify the interaction of this compound with BRD4 in cells.[8][9] These methods range from directly measuring the biophysical interaction between the compound and the target protein to assessing the downstream functional consequences of this interaction.
Direct Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA®): This biophysical method is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10][11][12] CETSA allows for the direct detection of target engagement in a physiological cellular environment without the need for compound or protein labeling.[12]
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a test compound to a NanoLuc® luciferase-tagged protein target in living cells.[1][2][3][4] It relies on Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-tagged target and a fluorescent energy transfer molecule (tracer) that binds to the same target. Competitive displacement of the tracer by a compound like this compound results in a decrease in the BRET signal.
Indirect Target Engagement and Downstream Functional Assays:
-
Western Blotting for Downstream Signaling: Inhibition of BRD4 by this compound is expected to modulate the expression of its downstream target genes. A prominent example is the proto-oncogene c-Myc, whose expression is highly dependent on BRD4.[13][14] Western blotting can be used to quantify the reduction in c-Myc protein levels upon this compound treatment.
-
Chromatin Immunoprecipitation (ChIP): This technique is used to investigate the interaction of proteins with specific DNA regions in the cell.[12][15][16] By performing ChIP with a BRD4 antibody, one can assess whether this compound treatment leads to the displacement of BRD4 from the promoter or enhancer regions of its target genes.
-
Proximity Ligation Assay (PLA): PLA is an immunoassay that allows for the in situ detection of protein-protein interactions.[5][7][8][17][18] It can be adapted to assess the disruption of BRD4's interactions with other proteins, such as transcription factors or components of the transcriptional machinery, following treatment with this compound.
Data Presentation
The following tables summarize key quantitative data for this compound, providing a reference for expected outcomes in target engagement studies.
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Assay | Reference |
| Ki (BRD4 BD1) | <0.085 µM | Fluorescence Anisotropy | [1] |
| Ki (BRD4 BD2) | 0.34 µM | Fluorescence Anisotropy | [1] |
| IC50 (Nitric Oxide Production) | 3.8 µM | RAW264.7 cells | [2] |
| IC50 (IL-6 Production) | 4.9 µM | RAW264.7 cells | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform an isothermal dose-response CETSA to determine the cellular target engagement of this compound with BRD4.
Materials:
-
Cell line expressing BRD4 (e.g., HEK293T, MM.1S)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody: anti-BRD4
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium (e.g., from 0.1 µM to 100 µM). Include a DMSO vehicle control.
-
Treat the cells with the different concentrations of this compound or DMSO and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Heat Shock:
-
After incubation, harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a specific temperature (e.g., 52°C for BRD4, this needs to be optimized) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control sample.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against BRD4.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 in each lane.
-
Plot the normalized band intensity against the concentration of this compound. The resulting curve will show a dose-dependent increase in soluble BRD4 at the denaturation temperature, from which an EC50 value for thermal stabilization can be determined.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol outlines the steps for a competitive displacement NanoBRET™ assay to measure the engagement of this compound with BRD4 in live cells.
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Plasmid encoding NanoLuc®-BRD4 fusion protein
-
NanoBRET™ BRD4 Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
DMSO
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection:
-
Seed HEK293T cells in a culture dish.
-
The next day, transfect the cells with the NanoLuc®-BRD4 fusion plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubate for 24 hours.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Plate the cells into the wells of a white, opaque assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM™. Also, prepare a DMSO vehicle control.
-
Prepare the NanoBRET™ BRD4 Tracer at the recommended concentration in Opti-MEM™.
-
Add the this compound dilutions or DMSO to the appropriate wells.
-
Immediately add the NanoBRET™ BRD4 Tracer to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
BRET Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with filters for measuring donor (NanoLuc®) and acceptor (Tracer) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
Protocol 3: Western Blotting for c-Myc Downregulation
This protocol details the procedure for assessing the effect of this compound on the protein levels of the BRD4 downstream target, c-Myc.
Materials:
-
Cell line known to have BRD4-dependent c-Myc expression (e.g., MM.1S, MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-c-Myc, anti-BRD4, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against c-Myc, BRD4, and the loading control.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Develop the blot and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for c-Myc and the loading control.
-
Normalize the c-Myc signal to the loading control signal for each sample.
-
Compare the normalized c-Myc levels in this compound-treated samples to the vehicle-treated control to determine the extent of downregulation.
-
Visualizations
Below are diagrams illustrating key concepts and workflows described in this document.
Caption: Signaling pathway of BRD4 and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship of this compound target engagement assessment techniques.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 5. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 10. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. whatisepigenetics.com [whatisepigenetics.com]
- 13. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 成功染色质免疫沉淀 (ChIP) 检测的分步指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 17. researchgate.net [researchgate.net]
- 18. Indirect Proximity Ligation Assay (PLA) - Fluoresence [protocols.io]
Application Notes and Protocols for Studying BRD4 Protein-Protein Interactions Using MS436
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that plays a crucial role in regulating gene transcription. Its involvement in various diseases, particularly cancer, has made it a prime target for therapeutic intervention. BRD4 functions by recognizing and binding to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.
MS436 is a potent and selective small molecule inhibitor of the BET family of proteins, with a preference for the first bromodomain (BD1) of BRD4. It provides a valuable tool for elucidating the specific functions of BRD4 and for studying the dynamic protein-protein interactions that govern its activity. By competitively binding to the acetyl-lysine binding pocket of BRD4's bromodomains, this compound can displace BRD4 from chromatin and disrupt its interactions with other proteins. These application notes provide detailed protocols for utilizing this compound to investigate BRD4 protein-protein interactions through co-immunoprecipitation (co-IP) followed by mass spectrometry and cellular thermal shift assays (CETSA).
Mechanism of Action of this compound
This compound is a diazobenzene-based compound that acts as a competitive inhibitor of the bromodomains of BET proteins. It exhibits a higher affinity for the first bromodomain (BD1) of BRD4 compared to the second bromodomain (BD2). This selective inhibition disrupts the interaction between BRD4 and acetylated histones, leading to the displacement of BRD4 from chromatin and the modulation of gene expression.
Quantitative Data on this compound
The following table summarizes the binding affinities of this compound for the bromodomains of BRD4.
| Target | Ki (μM) | Selectivity |
| BRD4 (BD1) | <0.085[1] | ~4-fold over BRD4(BD2) |
| BRD4 (BD2) | 0.34[1] |
BRD4 Signaling Pathways
BRD4 is implicated in multiple signaling pathways that are critical for cell growth, proliferation, and inflammation. Understanding these pathways is essential for interpreting the effects of this compound on BRD4's protein-protein interactions.
Figure 1: Simplified diagram of BRD4's involvement in NF-κB and Jagged1/Notch signaling pathways and the inhibitory effect of this compound.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of BRD4 and Interacting Proteins
This protocol describes the immunoprecipitation of endogenous BRD4 from cultured cells treated with this compound or a vehicle control, followed by identification of interacting proteins by mass spectrometry.
Experimental Workflow:
Figure 2: General workflow for co-immunoprecipitation followed by Western blot or mass spectrometry.
Materials:
-
Cell line expressing endogenous BRD4 (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-BRD4 antibody for IP
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Antibodies for Western blotting (e.g., anti-BRD4, antibodies against expected interactors)
-
Mass spectrometer and associated reagents
Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or an equivalent volume of DMSO for a specified time (e.g., 4-24 hours). The optimal concentration and time should be determined empirically for the cell line and experimental goals.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 20-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-BRD4 antibody or normal IgG control to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For Mass Spectrometry Analysis: Elute the proteins using an appropriate elution buffer (e.g., 0.1 M glycine pH 2.5). Immediately neutralize the eluate with Neutralization Buffer.
-
-
Analysis:
-
Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against BRD4 and potential interacting partners.
-
Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., in-solution or in-gel digestion with trypsin) and analyze by LC-MS/MS.
-
Cellular Thermal Shift Assay (CETSA) for BRD4 Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line expressing endogenous BRD4
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
PBS, ice-cold
-
Lysis Buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Ultracentrifuge or microcentrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-BRD4 antibody for Western blotting
Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound (e.g., 10 µM) or DMSO for 1-2 hours at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes. Include a non-heated control (room temperature).
-
-
Cell Lysis and Separation:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble BRD4 in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble BRD4 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
Quantitative Data Presentation
The following table presents representative data from a hypothetical quantitative mass spectrometry experiment following BRD4 co-immunoprecipitation. The data illustrates the expected changes in the BRD4 interactome upon treatment with a BET inhibitor like this compound.
| Interacting Protein | Function | Fold Change (this compound vs. Vehicle) | p-value |
| Displaced Proteins | |||
| Histone H3 | Chromatin component | -5.2 | < 0.001 |
| Histone H4 | Chromatin component | -4.8 | < 0.001 |
| p-TEFb (CDK9/Cyclin T1) | Transcriptional elongation | -3.5 | < 0.01 |
| Recruited Proteins | |||
| E3 Ubiquitin Ligase | Protein degradation | +2.8 | < 0.05 |
| Unaffected Proteins | |||
| RNA Polymerase II | Transcription | -1.1 | > 0.05 |
Note: This data is illustrative and based on the known mechanism of action of BET inhibitors. Actual results may vary depending on the cell type and experimental conditions.
Conclusion
This compound is a valuable chemical probe for investigating the protein-protein interactions of BRD4. The protocols provided herein for co-immunoprecipitation coupled with mass spectrometry and Cellular Thermal Shift Assays offer robust methods for identifying BRD4-interacting partners and confirming direct target engagement in a cellular context. These approaches, combined with the understanding of BRD4's role in key signaling pathways, will enable researchers to further dissect the complex biology of this important epigenetic regulator and its potential as a therapeutic target.
References
Application Notes and Protocols for MS436-Based High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and implementing high-throughput screening (HTS) assays based on the selective BET bromodomain inhibitor, MS436. Detailed protocols for key experimental assays are provided, along with structured quantitative data for comparative analysis.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a preference for the first bromodomain (BD1) of BRD4. By competitively binding to the acetyl-lysine binding pocket of BRD4, this compound disrupts the interaction between BRD4 and acetylated histones, leading to the modulation of gene transcription. This inhibitory activity particularly affects pro-inflammatory and oncogenic gene expression programs, making this compound a valuable tool for research and a potential starting point for therapeutic development. A primary pathway affected by this compound is the NF-κB signaling cascade, where BRD4 acts as a critical coactivator for the transcription of inflammatory genes.
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound and other common BET bromodomain inhibitors for comparative purposes.
| Compound | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Cell Line / Notes |
| This compound | BRD4(BD1) | TR-FRET | 30-50 | - | - |
| This compound | BRD4(BD1) | AlphaScreen | - | 90 | - |
| This compound | BRD4(BD2) | TR-FRET | >500 | - | ~10-fold selectivity for BD1 |
| (+)-JQ1 | BRD4(BD1) | Cell-free | - | 77 | - |
| (+)-JQ1 | BRD4(BD2) | Cell-free | - | 33 | - |
| (+)-JQ1 | Pan-BET | Cell Viability | 4 - 720 | Multiple cancer cell lines | |
| I-BET762 | Pan-BET | Cell-free | - | ~35 | - |
| I-BET762 | Pan-BET | FRET | 32.5 - 42.5 | - | Displacement of tetra-acetylated H4 peptide |
| I-BET762 | Pan-BET | Cell Viability | 231 - 2550 | Pancreatic cancer cell lines |
Signaling Pathway: BRD4 and NF-κB
The diagram below illustrates the role of BRD4 in the NF-κB signaling pathway, a key mechanism of action for this compound. Inflammatory stimuli lead to the activation and nuclear translocation of the NF-κB p65/p50 heterodimer. In the nucleus, p65 is acetylated, creating a binding site for the bromodomains of BRD4. BRD4 then recruits the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II, leading to the transcription of pro-inflammatory genes such as IL-6 and IL-8. This compound inhibits the binding of BRD4 to acetylated p65, thereby suppressing the expression of these target genes.
Caption: BRD4-mediated NF-κB transcriptional activation and its inhibition by this compound.
High-Throughput Screening (HTS) Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel BRD4 inhibitors, using this compound as a positive control.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
AlphaScreen Assay for BRD4(BD1) Inhibition
This protocol describes a homogeneous, bead-based proximity assay to measure the inhibition of the interaction between BRD4(BD1) and an acetylated histone peptide.
Materials:
-
Recombinant GST-tagged BRD4(BD1) protein
-
Biotinylated histone H4 acetylated peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-GST Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound (as a positive control) and test compounds
-
384-well white opaque microplates (e.g., OptiPlate-384)
-
AlphaScreen-capable plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reagent Preparation:
-
Dilute GST-BRD4(BD1) to the desired final concentration (e.g., 20 nM) in Assay Buffer.
-
Dilute the biotinylated histone peptide to the desired final concentration (e.g., 20 nM) in Assay Buffer.
-
Prepare a mixture of Streptavidin-Donor beads and Anti-GST Acceptor beads in Assay Buffer at the desired final concentration (e.g., 10 µg/mL each). Note: Protect the bead mixture from light.
-
-
Assay Protocol (Final volume: 20 µL): a. Add 5 µL of the compound dilutions (or DMSO for controls) to the wells of the 384-well plate. b. Add 5 µL of the diluted GST-BRD4(BD1) solution to all wells. c. Add 5 µL of the diluted biotinylated histone peptide solution to all wells. d. Incubate for 30 minutes at room temperature. e. Add 5 µL of the bead mixture to all wells under subdued light. f. Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls and determine the IC₅₀ values.
TR-FRET Assay for BRD4(BD1) Inhibition
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the inhibition of BRD4(BD1) binding to an acetylated histone peptide.
Materials:
-
Recombinant His-tagged BRD4(BD1) protein
-
Biotinylated histone H4 acetylated peptide
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)
-
TR-FRET Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.05% BSA
-
This compound and test compounds
-
384-well low-volume black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in TR-FRET Assay Buffer.
-
Reagent Preparation:
-
Dilute His-BRD4(BD1) to the desired final concentration (e.g., 10 nM) in Assay Buffer.
-
Dilute the biotinylated histone peptide to the desired final concentration (e.g., 10 nM) in Assay Buffer.
-
Dilute the Europium-labeled anti-His antibody to the desired final concentration (e.g., 1 nM) in Assay Buffer.
-
Dilute the Streptavidin-APC conjugate to the desired final concentration (e.g., 20 nM) in Assay Buffer.
-
-
Assay Protocol (Final volume: 20 µL): a. Add 5 µL of the compound dilutions to the wells. b. Prepare a master mix containing His-BRD4(BD1), biotinylated peptide, anti-His-Eu, and Streptavidin-APC in Assay Buffer. c. Add 15 µL of the master mix to each well. d. Incubate for 60-120 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and then determine the percent inhibition and IC₅₀ values.
NF-κB Reporter Gene Assay
This cell-based assay measures the effect of this compound on the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells stably expressing an NF-κB response element-driven luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNFα (or another NF-κB activator)
-
This compound and test compounds
-
96-well or 384-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into the microplate at a suitable density (e.g., 10,000 cells/well for a 96-well plate) and allow them to attach overnight.
-
Compound Treatment: a. Prepare dilutions of this compound and test compounds in cell culture medium. b. Remove the old medium from the cells and add the compound dilutions. c. Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulation: a. Prepare a solution of TNFα in cell culture medium at a concentration that induces a submaximal response (e.g., EC₈₀). b. Add the TNFα solution to the wells (except for the unstimulated control wells). c. Incubate for 6-8 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase reagent to each well according to the manufacturer's instructions. c. Incubate for 5-10 minutes to allow for cell lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the stimulated and unstimulated controls to calculate the percent inhibition of NF-κB activity and determine the IC₅₀ values.
Application Notes and Protocols: Investigating MS436 in Combination with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are critical regulators of gene expression and their dysregulation is a hallmark of cancer. MS436 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting the first bromodomain (BD1) of BRD4 with high affinity.[1][2][3][4][5] By binding to the acetyl-lysine recognition pockets of bromodomains, this compound displaces BRD4 from chromatin, leading to the transcriptional downregulation of key oncogenes, such as MYC, and subsequent inhibition of cancer cell proliferation.[4][5] While BET inhibitors have shown promise, their efficacy as monotherapy can be limited by toxicities and the development of resistance.[6]
This has prompted the exploration of combination strategies to enhance anti-tumor activity and overcome resistance mechanisms. Combining this compound with other epigenetic modifiers that target distinct regulatory pathways offers a rational approach to achieving synergistic anti-cancer effects. This document provides a scientific rationale and detailed protocols for investigating the combination of this compound with inhibitors of two key epigenetic regulators: Polycomb Repressive Complex 2 (PRC2) and SETD8.
Quantitative Data for this compound
The following table summarizes the known quantitative data for the in vitro activity of this compound.
| Parameter | Value | Target/System | Reference |
| Ki | <0.085 µM | BRD4(1) | [1] |
| Ki | 0.34 µM | BRD4(2) | [1] |
| Estimated Ki | 30-50 nM | BRD4 BD1 | [2][3] |
| IC50 | 3.8 µM | Nitric Oxide Production (LPS-induced murine macrophages) | [4][5] |
| IC50 | 4.9 µM | IL-6 Production (LPS-induced murine macrophages) | [4][5] |
Rationale for Combination Therapies
This compound and PRC2 Inhibitors
Scientific Rationale: BRD4 and PRC2 represent two opposing arms of epigenetic regulation. While BRD4 is a transcriptional activator, PRC2 is a transcriptional repressor that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. In some cancers, resistance to BET inhibitors can arise from the reactivation of oncogenic pathways. There is a strong preclinical rationale for combining BET and PRC2 inhibitors. Loss of PRC2 function can create a dependency on BET proteins to sustain T-cell acute lymphoblastic leukemia (T-ALL), suggesting that PRC2-deficient tumors are particularly vulnerable to BET inhibition.[7] Furthermore, inhibiting the PRC2 complex can restore the transcriptional regulation of MYC, a key target of this compound.[5] Combining this compound with a PRC2 inhibitor could therefore create a powerful synergistic effect by simultaneously suppressing a key oncogenic driver and reactivating tumor suppressor genes.
Signaling Pathway Diagram:
References
- 1. BET Epigenetic Reader Proteins in Cardiovascular Transcriptional Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitors: a novel epigenetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. PRC2 loss of function confers a targetable vulnerability to BET proteins in T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo BRD4 Inhibition via Lentiviral-Delivered shRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical regulator of gene expression in various pathological conditions, including cancer and inflammation. The small molecule MS436 is a known inhibitor of BRD4, targeting its first bromodomain (BrD1) with high affinity. While this compound is a valuable tool for in vitro studies, its in vivo application is typically through systemic administration as a chemical agent.
This document provides a comprehensive guide for an alternative, yet highly effective, approach to investigate the in vivo function of BRD4: lentiviral-mediated delivery of short hairpin RNA (shRNA) to induce stable knockdown of BRD4 expression. This method offers the advantage of long-term, specific gene silencing in target tissues, providing a powerful platform for preclinical validation of BRD4 as a therapeutic target.
Rationale for Lentiviral-shRNA Mediated BRD4 Knockdown
Lentiviral vectors are efficient tools for in vivo gene delivery due to their ability to transduce a wide range of dividing and non-dividing cells, leading to stable integration of the transgene and sustained gene expression or silencing. The use of shRNA delivered by lentivirus allows for the specific and potent knockdown of BRD4, mimicking the inhibitory effect of small molecules like this compound but with the potential for more prolonged and localized effects.
Signaling Pathway: BRD4 in the NF-κB Signaling Cascade
BRD4 plays a crucial role as a coactivator in the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the RelA (p65) subunit of NF-κB is acetylated at lysine-310 (K310) by the histone acetyltransferase p300. This acetylation event creates a binding site for the bromodomains of BRD4.[1][2][3][4][5][6] The recruitment of BRD4 to the promoters of NF-κB target genes subsequently facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and the expression of pro-inflammatory genes.[1][2][3][6] Lentiviral-mediated knockdown of BRD4 effectively disrupts this cascade, preventing the transcriptional activation of NF-κB target genes.
Quantitative Data from In Vivo Studies
The following tables summarize representative data from preclinical studies utilizing lentiviral-delivered shRNA to inhibit target gene expression in mouse xenograft models. These data illustrate the potential therapeutic efficacy of this approach.
Table 1: Effect of Lentiviral shRNA on Tumor Growth in Xenograft Models
| Target Gene | Cancer Model | Administration Route | Treatment Group | Mean Tumor Volume (mm³) ± SD | Percent Inhibition | Reference |
| STMN1 | Gastric Cancer (SGC-7901) | Intratumoral | Non-silencing shRNA | 1850 ± 210 | - | [7] |
| STMN1 shRNA | 680 ± 95 | 63.2% | [7] | |||
| ILK | Oral Squamous Cell Carcinoma | Subcutaneous | Control shRNA | 1500 ± 180 | - | [8] |
| ILK shRNA | 450 ± 70 | 70.0% | [8] | |||
| ADAM9 | Prostate Cancer (PC3) | Subcutaneous | Control shRNA | ~1100 | - | [9] |
| ADAM9 shRNA | ~300 | ~72.7% | [9] |
Table 2: Effect of Lentiviral shRNA on Survival in Xenograft Models
| Target Gene | Cancer Model | Endpoint | Control Group (Median Survival) | Treatment Group (Median Survival) | p-value | Reference |
| BRD4 | Acute Myeloid Leukemia | 18 days post-transplant | ~50% survival | ~100% survival | <0.05 | Adapted from[10] |
| AR | Prostate Cancer (LuCaP35) | Tumor Doubling Time | 5.6 days | 13.9 days | 0.02 | [11] |
Table 3: In Vivo Knockdown Efficiency of Lentiviral shRNA
| Target Gene | Tissue/Cell Type | Time Point | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| BRD4 | Mouse Thymus | 2 weeks | Not Reported | Substantial Reduction | [12] |
| STMN1 | Gastric Tumor Xenograft | End of study | Significant Downregulation | Significant Downregulation | [7] |
| LINGO-1 | CNS Neurons | Not Specified | Significant Reduction | Not Reported | [13] |
Experimental Protocols
Protocol 1: Production of High-Titer Lentivirus for BRD4 Knockdown
This protocol describes the generation of replication-incompetent lentiviral particles carrying an shRNA construct against BRD4 using a second-generation packaging system.
Materials:
-
HEK293T cells
-
DMEM, high glucose, with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., PEI, Lipofectamine 3000)
-
pLKO.1-puro vector with validated BRD4 shRNA sequence (or non-targeting control)
-
Packaging plasmid: psPAX2
-
Envelope plasmid: pMD2.G
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm plates so they reach 70-80% confluency at the time of transfection.
-
Plasmid DNA Preparation: Prepare a DNA mixture in an Eppendorf tube containing:
-
10 µg pLKO.1-shBRD4 plasmid
-
7.5 µg psPAX2 plasmid
-
2.5 µg pMD2.G plasmid
-
Bring the total volume to 500 µL with Opti-MEM.
-
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Transfection: Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes. Add the entire mixture dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C with 5% CO2. After 12-18 hours, carefully replace the medium with 10 mL of fresh, pre-warmed DMEM.
-
Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests.
-
Virus Filtration and Concentration:
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
For in vivo use, concentrate the virus by ultracentrifugation at 25,000 rpm for 90 minutes at 4°C.
-
Carefully discard the supernatant and resuspend the viral pellet in a small volume (e.g., 100-200 µL) of sterile PBS or DMEM.
-
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Administration of Lentiviral-shBRD4 in a Xenograft Mouse Model
This protocol outlines the intratumoral injection of lentiviral particles into established subcutaneous tumors in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Tumor cells (e.g., human gastric or prostate cancer cell lines)
-
Matrigel (optional)
-
Concentrated lentiviral particles (shBRD4 and non-targeting control)
-
Insulin syringes (28-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Randomization: When tumors reach a suitable volume (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Saline, LV-shControl, LV-shBRD4).[14]
-
Lentivirus Preparation for Injection: Thaw the concentrated lentiviral aliquots on ice immediately before use. Dilute to the desired final concentration in sterile PBS. A typical dose might be 1-5 x 10^7 transducing units (TU) in a volume of 20-50 µL.[14]
-
Intratumoral Injection:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = (Length x Width²) / 2).
-
Monitor animal weight and overall health.
-
At the end of the study, sacrifice the mice and excise the tumors for downstream analysis.
-
-
Analysis:
-
Tumor Growth Inhibition: Compare the tumor volumes between the treatment groups.
-
Knockdown Verification: Analyze BRD4 expression in tumor lysates by qRT-PCR and Western blot.
-
Histology: Perform immunohistochemistry on tumor sections to assess proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in an in vivo study using lentiviral shRNA for BRD4 knockdown.
Conclusion
The lentiviral-mediated delivery of shRNA represents a robust and validated method for studying the in vivo consequences of BRD4 inhibition. This approach provides stable, long-term gene silencing, offering a powerful complement to studies using small molecule inhibitors. The protocols and data presented herein provide a framework for researchers to design and execute preclinical studies aimed at validating BRD4 as a therapeutic target in various disease models.
References
- 1. Brd4 coactivates transcriptional activation of NF-kappaB via specific binding to acetylated RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. uniprot.org [uniprot.org]
- 6. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of local injection of lentivirus-delivered stathmin1 and stathmin1 shRNA in human gastric cancer xenograft mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of lentivirus-mediated shRNA targeting integrin-linked kinase on oral squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BRD4 inhibition exerts anti-viral activity through DNA damage-dependent innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET degraders reveal BRD4 disruption of 7SK and P-TEFb is critical for effective reactivation of latent HIV in CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction of Androgen Receptor Targeting shRNA Inhibits Tumor Growth in Patient-Derived Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intratumoral application of lentiviral vectors [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Quantifying the Effect of MS436 on Viral Replication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of MS436, a potent and selective inhibitor of the first bromodomain of BRD4 (BRD4(1)), and its utility in quantifying the inhibition of viral replication. This document details the antiviral activity of this compound against a range of DNA and RNA viruses, with a particular focus on Hepatitis B Virus (HBV). Included are detailed experimental protocols for assessing the antiviral efficacy of this compound, methodologies for elucidating its mechanism of action through signaling pathway analysis, and structured quantitative data to support experimental design and data interpretation.
Introduction
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in regulating gene transcription. Its involvement in the replication of numerous viruses has made it a promising target for antiviral drug development. This compound is a selective inhibitor of BRD4(1) with a reported Ki of 30-50 nM. By competitively binding to the acetyl-lysine binding pocket of BRD4, this compound disrupts the interaction between BRD4 and acetylated histones, thereby modulating the transcription of viral and host genes essential for viral replication. This document outlines the application of this compound as a tool to study and quantify the inhibition of viral replication.
Data Presentation: Quantitative Antiviral Activity of this compound
The antiviral activity of this compound has been demonstrated against several viruses. The following tables summarize the available quantitative data on its inhibitory effects.
Table 1: Antiviral Activity of this compound against Hepatitis B Virus (HBV)
| Cell Line | Assay | Endpoint Measured | This compound Concentration | Result |
| HepAD38 | Northern Blot | HBV RNA transcription | 10 µM | Marked reduction in HBV total RNA[1] |
| HepG2-NTCP | Northern Blot | HBV RNA transcription | 10 µM | Marked reduction in HBV total RNA[1] |
| Primary Human Hepatocytes (PHH) | Northern Blot | HBV RNA transcription | 10 µM | Marked reduction in HBV total RNA[1] |
| HepAD38 | Southern Blot | HBV DNA replication | 10 µM | Marked reduction in HBV core DNA[1] |
| HepG2-NTCP | Southern Blot | HBV DNA replication | 10 µM | Marked reduction in HBV core DNA[1] |
| HepG2-NTCP | ChIP-qPCR | H3K27ac enrichment on cccDNA | 10 µM | Dramatic reduction in H3K27ac levels[1] |
| HepG2-NTCP | cccDNA Stability Assay | cccDNA levels | 10 µM | Destabilization of cccDNA[1] |
Table 2: Broad-Spectrum Antiviral Potential of BRD4 Inhibitors (Data for other BRD4 inhibitors, suggestive of this compound's potential)
| Virus | Virus Type | Assay | Endpoint Measured | BRD4 Inhibitor(s) | Result |
| Pseudorabies virus (PRV) | DNA | TCID50 | Viral Titer | JQ-1, OTX-015, I-BET 151 | Dose-dependent reduction[2] |
| Herpes Simplex Virus 1 (HSV-1) | DNA | TCID50 | Viral Titer | JQ-1, OTX-015, I-BET 151 | Dose-dependent reduction[2] |
| Ectromelia virus (ECTV) | DNA | TCID50 | Viral Titer | JQ-1, OTX-015, I-BET 151 | Dose-dependent reduction[2] |
| Vesicular stomatitis virus (VSV) | RNA | TCID50 | Viral Titer | JQ-1, OTX-015, I-BET 151 | Dose-dependent reduction[2] |
| Porcine reproductive and respiratory syndrome virus (PRRSV) | RNA | TCID50 | Viral Titer | JQ-1, OTX-015, I-BET 151 | Dose-dependent reduction[2] |
| Newcastle disease virus (NDV) | RNA | TCID50 | Viral Titer | JQ-1, OTX-015, I-BET 151 | Dose-dependent reduction[2] |
| Influenza A virus (H1N1) | RNA | TCID50 | Viral Titer | JQ-1, OTX-015, I-BET 151 | Dose-dependent reduction[2] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity using TCID50 Assay with this compound
This protocol is designed to determine the 50% Tissue Culture Infectious Dose (TCID50) of a virus in the presence of this compound to quantify its antiviral activity.
Materials:
-
Host cells permissive to the virus of interest (e.g., PK15, Vero, A549)
-
Virus stock with a known or estimated titer
-
Complete growth medium
-
Serum-free medium for dilutions
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal violet solution (0.5% in 20% methanol) or a cell viability reagent (e.g., MTT, MTS)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. A typical starting concentration for in vitro assays is 10 µM, with 2-fold or 3-fold dilutions. Include a DMSO vehicle control.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.
-
Infection and Treatment:
-
Pre-treatment: Remove the growth medium from the cells and add the this compound dilutions. Incubate for a specified period (e.g., 4 hours) before adding the virus.
-
Co-treatment: Mix the virus dilutions with the this compound dilutions and add the mixture to the cells simultaneously.
-
Post-treatment: Infect the cells with the virus dilutions for a set adsorption period (e.g., 1 hour), then remove the virus inoculum and add the this compound dilutions.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to observe cytopathic effect (CPE), typically 3-7 days.
-
CPE Observation: Observe the wells for the presence of CPE under a microscope. Score each well as positive or negative for infection.
-
Quantification:
-
Crystal Violet Staining: Fix the cells with 10% formalin and stain with crystal violet. Uninfected, viable cells will stain purple.
-
Cell Viability Assay: Use a commercial cell viability reagent according to the manufacturer's instructions to quantify the number of viable cells.
-
-
Calculation: Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method. The EC50 (50% effective concentration) of this compound can be determined by plotting the percentage of viral inhibition against the log of the compound concentration.
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for HBV cccDNA
This protocol details the procedure for performing ChIP-qPCR to assess the effect of this compound on the association of BRD4 and histone marks with HBV covalently closed circular DNA (cccDNA).[1][2][3]
Materials:
-
HBV-infected cells (e.g., HepG2-NTCP or primary human hepatocytes)
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclei lysis buffer
-
Sonicator
-
ChIP-grade antibodies against BRD4, H3K27ac, and a non-immune IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR primers specific for HBV cccDNA
-
qPCR master mix
Procedure:
-
Cell Treatment and Crosslinking: Treat HBV-infected cells with this compound (e.g., 10 µM) or DMSO for the desired time. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells to release the nuclei. Resuspend the nuclear pellet in nuclei lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody (anti-BRD4, anti-H3K27ac, or IgG) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin complexes from the beads and reverse the crosslinks by incubating with Proteinase K at 65°C overnight.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Perform qPCR using primers specific for a region of the HBV cccDNA. Quantify the amount of immunoprecipitated DNA relative to the input DNA.
Mechanism of Action: Signaling Pathways
This compound exerts its antiviral effects by modulating key cellular signaling pathways through the inhibition of BRD4.
Inhibition of NF-κB and IRF Signaling
Viral infections often trigger the activation of the NF-κB and Interferon Regulatory Factor (IRF) signaling pathways, leading to the production of pro-inflammatory cytokines and interferons that are crucial for both the antiviral response and viral pathogenesis. BRD4 acts as a critical co-activator for both NF-κB and IRF-mediated transcription.[4][5][6]
Caption: this compound inhibits viral-induced inflammation by blocking BRD4.
By inhibiting BRD4, this compound prevents the recruitment of the transcriptional machinery to the promoters of NF-κB and IRF target genes, thereby reducing the expression of inflammatory cytokines and interferons that can contribute to viral pathogenesis or be exploited by the virus for its own replication.
Induction of the cGAS-STING Pathway
Recent studies have revealed a novel antiviral mechanism of BRD4 inhibitors. By inducing a DNA damage response (DDR), these inhibitors trigger the activation of the cGAS-STING pathway, a key component of the innate immune response to cytosolic DNA.[2] This leads to the production of type I interferons and a broad antiviral state.
Caption: this compound induces an antiviral state via the cGAS-STING pathway.
This mechanism suggests that this compound can establish a broad antiviral state in host cells, making it a valuable tool for studying host-directed antiviral therapies.
Experimental Workflow for Quantifying this compound's Antiviral Effect
The following diagram outlines a logical workflow for researchers to quantify the antiviral effect of this compound.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. Hepatitis B Virus Covalently Closed Circular DNA Chromatin Immunoprecipitation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Ubiquitination in NF-κB Signaling during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing MS436 concentration for maximum BRD4 inhibition
Welcome to the technical support center for MS436, a selective inhibitor of the BET bromodomain protein BRD4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable preference for the first bromodomain (BrD1) of BRD4.[1][2] BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes (like c-Myc) and pro-inflammatory genes.[3][4] this compound competitively binds to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and thereby suppressing the transcription of BRD4-dependent genes.[5][6]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A good starting point is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 50 µM) to determine the half-maximal inhibitory concentration (IC50) in your specific cell line and assay.[5] Published data shows IC50 values in the low micromolar range for inhibiting downstream effects like nitric oxide and IL-6 production in murine macrophages.[2] However, the optimal concentration is highly dependent on the cell type, assay duration, and the specific biological endpoint being measured.[7][8]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO up to 100 mM. For experiments, prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C. For cell culture use, dilute the DMSO stock into your culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity.
Q4: What are the known binding affinities of this compound for BRD4?
A4: this compound exhibits low nanomolar affinity for BRD4, with a preference for the first bromodomain (BrD1) over the second (BrD2). The reported binding affinities are summarized in the table below.
Quantitative Data Summary
Table 1: this compound Binding Affinity (Ki)
| Target | Binding Affinity (Ki) | Notes | Source |
|---|---|---|---|
| BRD4(1) | <0.085 µM (85 nM) | Limited by assay probe affinity. | [5][9] |
| BRD4(1) | 30-50 nM (estimated) | Estimated from in vitro assays. | [1][6] |
| BRD4(2) | 0.34 µM (340 nM) | Shows ~10-fold selectivity for BrD1 over BrD2. |[5][9] |
Table 2: this compound Cellular Activity (IC50)
| Assay | Cell Line | IC50 | Source |
|---|---|---|---|
| Nitric Oxide Production | Murine Macrophages (LPS-induced) | 3.8 µM | [2] |
| IL-6 Production | Murine Macrophages (LPS-induced) | 4.9 µM |[2] |
Troubleshooting Guide
Problem: I am not observing the expected biological effect (e.g., decreased cell proliferation, target gene downregulation).
-
Solution 1: Confirm On-Target Engagement. The compound may not be effectively engaging BRD4 in your cellular context.
-
Western Blot: Check for downregulation of known BRD4 target proteins, such as c-Myc. A time-course and dose-response experiment is recommended.
-
CETSA: Perform a Cellular Thermal Shift Assay (CETSA) to directly confirm that this compound is binding to and stabilizing BRD4 inside the cell.[10][11] This is the most definitive method for confirming target engagement in an intact cell environment.[12]
-
-
Solution 2: Re-evaluate Concentration and Duration. Your cell line may be less sensitive to BRD4 inhibition.
-
Increase the concentration range in your dose-response curve. Some cell lines may require higher concentrations or longer incubation times to show a phenotypic effect.[13]
-
Extend the treatment duration (e.g., from 24h to 48h or 72h), as the effects of transcriptional inhibition can take time to manifest.[14]
-
-
Solution 3: Check Cell Line Dependency. Your biological system may not be dependent on the BRD4 signaling pathway. Review literature to confirm that your cell line of interest is known to be sensitive to BET inhibitors.
Problem: I am observing significant cell death even at low concentrations.
-
Solution 1: Evaluate Off-Target Effects. While this compound is selective, high concentrations can lead to off-target activity.[15] Lower the concentration and shorten the incubation time.
-
Solution 2: Check Solvent Toxicity. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Run a vehicle-only control (medium + DMSO) to confirm.
-
Solution 3: Consider On-Target Toxicity. For some cell lines, potent on-target inhibition of BRD4 can lead to cell cycle arrest and apoptosis.[14][16] This may be the expected outcome. Use a lower, non-toxic dose if you wish to study other effects of BRD4 inhibition.
Problem: My experimental results are not reproducible.
-
Solution 1: Standardize Protocols. Ensure consistency in cell density at the time of seeding, treatment duration, and compound preparation. Cell passage number can also affect results; use cells within a consistent, low passage range.
-
Solution 2: Check Compound Integrity. Small molecule inhibitors can degrade over time. Use freshly prepared dilutions from a stock solution stored correctly at -20°C. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Solution 3: Account for Cell Growth Rate. The IC50 value of a cytostatic agent can be confounded by the cell division rate.[13] Consider using Growth Rate Inhibition (GR) metrics, which correct for this confounder, for more robust and reproducible results.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MS 436 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Structure-Guided Design of Potent Diazobenzene Inhibitors for the BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. allgenbio.com [allgenbio.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 13. scholar.harvard.edu [scholar.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting MS436 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MS436. The information is designed to address common challenges, particularly those related to solubility in aqueous solutions, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins, with a particular affinity for the first bromodomain (BD1) of BRD4.[1][2][3] It functions by binding to the acetyl-lysine binding pocket of bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of protein-protein interactions leads to the modulation of gene expression.[3] Specifically, this compound has been shown to inhibit BRD4 activity in the NF-κB-directed production of nitric oxide and the pro-inflammatory cytokine interleukin-6 in murine macrophages.[1][2]
Q2: What is the molecular weight of this compound?
The molecular weight of this compound is 383.42 g/mol .[1][]
Q3: In what solvents is this compound soluble?
This compound is soluble in DMSO, with a reported solubility of up to 100 mM. For aqueous experimental setups, specific protocols involving co-solvents are necessary to achieve a clear solution.
Q4: I am seeing precipitation when preparing my this compound solution. What should I do?
If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[2] It is crucial to ensure all components are fully dissolved before use in cellular or in vivo experiments to ensure accurate and reproducible results.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
Issue 1: Precipitation or Cloudiness in the Final Aqueous Solution
Possible Cause 1: Inadequate co-solvent concentration.
This compound is a hydrophobic compound and requires specific co-solvents to maintain solubility in aqueous media.
Solution:
Ensure you are using one of the recommended protocols for preparing aqueous solutions of this compound. Two validated methods are provided below. Adhere strictly to the specified order of solvent addition and mixing steps.
Possible Cause 2: Components not fully dissolved before mixing.
If the initial stock solution in DMSO or other intermediate mixtures are not clear, this will result in precipitation in the final aqueous solution.
Solution:
Visually inspect each solution at every step of the preparation process to ensure it is clear and free of particulates. If precipitation is observed at any stage, use gentle warming or sonication until the solution is clear before proceeding to the next step.[2]
Issue 2: Inconsistent Experimental Results
Possible Cause: Inaccurate final concentration due to incomplete dissolution.
If this compound is not fully dissolved, the actual concentration in your experiment will be lower than intended, leading to variability in your results.
Solution:
Always prepare fresh working solutions for each experiment. After preparation, visually inspect the final solution for any signs of precipitation. If possible, centrifuge the solution and check for a pellet. Using a clear, homogenous solution is critical for obtaining reproducible data.
Experimental Protocols
Below are detailed protocols for the preparation of this compound working solutions.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol yields a clear solution of ≥ 1 mg/mL.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% sodium chloride in water)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.
-
In a fresh tube, add the solvents in the following order, mixing thoroughly after each addition:
-
10% DMSO (from your 10 mg/mL stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Example for 1 mL final solution:
-
Add 100 µL of the 10 mg/mL this compound in DMSO stock solution to a microcentrifuge tube.
-
Add 400 µL of PEG300 and mix until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of Saline to reach a final volume of 1 mL.
-
Vortex the final solution to ensure it is well-mixed and clear.
-
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This protocol also yields a clear solution of ≥ 1 mg/mL.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% sodium chloride in water)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in Saline.
-
In a fresh tube, add the components in the following order:
-
10% DMSO (from your 10 mg/mL stock)
-
90% of the 20% SBE-β-CD in Saline solution
-
-
Example for 1 mL final solution:
-
Add 100 µL of the 10 mg/mL this compound in DMSO stock solution to a microcentrifuge tube.
-
Add 900 µL of the 20% SBE-β-CD in Saline solution.
-
Mix thoroughly until the solution is clear.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 383.42 g/mol | [1][] |
| Solubility in DMSO | Soluble to 100 mM | |
| Solubility in Aqueous Co-Solvent Formulations | ≥ 1 mg/mL (2.61 mM) | [2] |
| Ki for BRD4(1) | < 0.085 µM or 30-50 nM | [1][2] |
| Ki for BRD4(2) | 0.34 µM | [1] |
| IC50 (Nitric Oxide Production in RAW264.7 cells) | 3.8 µM | |
| IC50 (IL-6 Production in RAW264.7 cells) | 4.9 µM |
Visualizations
This compound Solubilization Workflow
A workflow for preparing aqueous solutions of this compound with troubleshooting steps.
This compound Signaling Pathway
This compound inhibits BRD4, blocking pro-inflammatory gene expression.
References
Improving the stability of MS436 in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of MS436 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a preference for the first bromodomain (BD1) of BRD4.[1] BRD4 is a key epigenetic reader that binds to acetylated histones and regulates the transcription of genes involved in inflammation and cancer.[2][3] By binding to the acetyl-lysine binding pocket of BRD4, this compound displaces it from chromatin, thereby inhibiting the transcription of target genes, such as those regulated by NF-κB.[2][4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO.[1][6] For long-term storage, it is recommended to store the compound at -20°C.[7] Stock solutions in DMSO can typically be stored at -20°C for up to three months; for longer storage, aliquoting to avoid repeated freeze-thaw cycles is advised.[7]
Q3: What is the known in vitro activity of this compound?
A3: this compound exhibits potent affinity for the first bromodomain of BRD4 with a reported dissociation constant (Ki) in the low nanomolar range. Its inhibitory concentration (IC50) for blocking BRD4 transcriptional activity in cellular assays is in the micromolar range.[6]
Quantitative Data Summary
| Parameter | Value | Target | Assay |
| Ki | <0.085 μM | BRD4(1) | Fluorescence Anisotropy Binding Assay |
| Ki | 0.34 μM | BRD4(2) | Fluorescence Anisotropy Binding Assay |
| IC50 | 3.8 μM | Nitric Oxide Production (in murine macrophages) | Cellular Assay |
| IC50 | 4.9 μM | IL-6 Production (in murine macrophages) | Cellular Assay |
Troubleshooting Guide
Q4: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiment. What could be the cause?
A4: A decrease in efficacy over time in long-term experiments can be attributed to several factors, including:
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Chemical Instability: this compound may degrade in the aqueous environment of the cell culture medium over time. Factors such as pH, temperature, and light exposure can contribute to degradation.
-
Precipitation: The concentration of this compound in the medium may exceed its solubility limit, leading to precipitation. This can be influenced by the final DMSO concentration, temperature changes, or interactions with media components.[7]
-
Metabolism by Cells: The cells in your culture may metabolize this compound, reducing its effective concentration.
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of cell culture plates and flasks, lowering the available concentration.
Q5: How can I investigate the stability of this compound in my specific experimental setup?
A5: You can perform a stability study under your experimental conditions. This involves incubating this compound in your cell culture medium (without cells) for the duration of your experiment. At various time points, take aliquots of the medium and analyze the concentration of this compound using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[8][9] A significant decrease in the parent compound's peak area over time would indicate instability.
Q6: What are the initial steps to troubleshoot suspected instability of this compound?
A6:
-
Prepare Fresh Stock Solutions: Ensure your DMSO stock solution of this compound is not expired and has been stored correctly.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (ideally below 0.5%) to minimize solubility issues.[7]
-
Control Environmental Factors: Protect your media containing this compound from prolonged exposure to light and ensure consistent temperature.
-
Consider More Frequent Media Changes: If instability is suspected, replenishing the medium with freshly prepared this compound more frequently can help maintain a consistent effective concentration.
Q7: My this compound solution in media appears cloudy or has visible precipitate. What should I do?
A7: Cloudiness or precipitation indicates that the compound is not fully dissolved. You can try the following:
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and using a sonicator can help dissolve the compound.[7]
-
Lower the Concentration: You may be working at a concentration that is too high for the solubility of this compound in your specific cell culture medium.
-
Modify the Dilution Method: When diluting the DMSO stock into your aqueous medium, add the stock solution to the medium while vortexing to ensure rapid and even dispersion.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium using HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
-
Preparation of this compound-Containing Medium:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the desired volume of your cell culture medium with the this compound stock solution to achieve the final working concentration used in your experiments. Ensure the final DMSO concentration is below 0.5%.
-
Prepare a sufficient volume to collect samples at all time points.
-
-
Incubation:
-
Place the medium containing this compound in an incubator under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).
-
Protect the medium from light by wrapping the container in aluminum foil.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 24, 48, 72, 96, and 120 hours), collect an aliquot of the medium (e.g., 500 µL).
-
Immediately store the aliquots at -80°C until analysis to prevent further degradation.
-
-
Sample Preparation for HPLC:
-
Thaw the collected samples.
-
Precipitate proteins by adding a 3-fold excess of cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor the elution of this compound using a UV detector at a wavelength determined by a UV scan of the compound.
-
Quantify the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Plot the peak area of this compound against time.
-
A decrease in the peak area over time indicates the degradation of this compound.
-
Visualizations
Caption: this compound inhibits BRD4 from binding to acetylated histones, thereby downregulating target gene transcription.
Caption: Experimental workflow for assessing the stability of this compound in cell culture medium.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids | Bentham Science [eurekaselect.com]
Technical Support Center: Optimizing Molecular Dynamics Simulations of the MS436-BRD4 Complex
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting molecular dynamics (MD) simulations of the MS436-BRD4 complex.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
System Preparation & Parameterization
Q1: My simulation of the this compound-BRD4 complex is unstable and crashing. What are the common causes?
A1: System instability in MD simulations can arise from several factors. A primary reason for crashes, especially with novel ligands like this compound, is improper parameterization of the small molecule.[1] It is mandatory to generate robust force field parameters for any non-standard residue or molecule in your system.[1] Another common issue can be clashes in the initial protein-ligand complex structure. Ensure that you have performed energy minimization of the initial structure before starting the production simulation. Also, check for mismatches in your topology and coordinate files, which is a frequent error source in simulation packages like GROMACS.[2]
Q2: How do I generate parameters for the this compound ligand?
A2: Generating accurate parameters for a small molecule like this compound is a critical step.[1] You can use various tools and servers for this purpose. A general workflow involves:
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Obtaining a 3D structure of the ligand: This can be from a crystal structure or generated from a 2D representation.
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Assigning atom types and initial charges: This is often done using force field-specific tools.
-
Quantum Mechanical (QM) calculations: These are performed to obtain reference data for bond lengths, angles, dihedrals, and partial charges.
-
Parameter fitting: The QM data is then used to fit the classical force field parameters.
Several web-based services and software packages can automate or assist in this process, such as the CHARMM General Force Field (CGenFF), the Generalized Amber Force Field (GAFF), and servers like LigParGen or the Force Field Toolkit (ffTK).[3][4][5]
Q3: Which force field should I use for the BRD4 protein?
A3: For the protein component, standard and well-validated force fields are recommended. Commonly used force fields for protein simulations include AMBER (e.g., ff14SB), CHARMM (e.g., CHARMM36), and GROMOS.[6][7] The choice of force field may also depend on the simulation package you are using. It is crucial to be consistent with the force field for both the protein and the ligand to ensure compatibility. For instance, if you use an AMBER force field for the protein, you should use a compatible force field like GAFF for the ligand.
Simulation Execution & Analysis
Q4: How do I know if my simulation has reached equilibrium?
A4: Assessing equilibration is crucial for ensuring the reliability of your simulation data. A common method is to monitor the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time.[8][9] The simulation is considered to have reached equilibrium when the RMSD values plateau and fluctuate around a stable average.[9][10] For the this compound-BRD4 system, simulations have been reported to reach equilibrium after approximately 200 ns.[10] Other properties to monitor for convergence include the radius of gyration (Rg) and the number of hydrogen bonds.[11]
Q5: The RMSD of my this compound ligand is very high and fluctuating. What does this indicate?
A5: A high and fluctuating RMSD for the ligand can suggest several things. It might indicate that the ligand is unstable in the binding pocket and is exploring multiple conformations or is even unbinding.[8] High RMSD values can suggest a significant deviation from the initial reference structure.[8] Alternatively, it could be due to rotational and translational movements of the ligand within a large binding pocket. To distinguish between these possibilities, it is helpful to visually inspect the trajectory and to also calculate the RMSD of the ligand after aligning the simulation frames based on the protein's binding site residues.
Q6: How can I analyze the key interactions between this compound and BRD4?
A6: To understand the binding mechanism, you should analyze the interactions between this compound and the key residues in the BRD4 binding pocket. Important analyses include:
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Hydrogen Bond Analysis: Track the formation and lifetime of hydrogen bonds between the ligand and specific residues. For instance, hydrogen bonds have been observed between BRD4 residues Q85, Y97, and N140 with this compound.[10]
-
Hydrophobic Interaction Analysis: Identify and quantify the hydrophobic contacts. Key hydrophobic interactions for BRD4 inhibitors often involve residues like W81, P82, F83, L92, and L94.[11][12]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify which parts of the protein are flexible and which are stabilized upon ligand binding.[9][10] Major changes in RMSF for BRD4 upon inhibitor binding have been observed in the regions of residues 30-60 and 90-110.[10]
-
Binding Free Energy Calculations: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy and identify key residue contributions.[8][13]
Q7: My simulation is computationally expensive. Are there ways to speed it up or enhance sampling?
A7: Standard MD simulations can be computationally demanding, especially for studying events like ligand binding or unbinding.[14] To improve sampling and efficiency, you can consider enhanced sampling methods such as:
-
Replica-Exchange MD (REMD): This method runs multiple simulations at different temperatures to overcome energy barriers more efficiently.[14]
-
Accelerated MD (aMD): This technique modifies the potential energy surface to accelerate conformational changes.[14]
-
Metadynamics: This method adds a history-dependent bias to the potential energy to discourage the system from revisiting previously explored conformations.[14]
-
Multiple Short MD Simulations: Running multiple independent, shorter simulations can sometimes provide better sampling of conformational space than a single long simulation.[15]
Experimental Protocols
Protocol 1: Standard Molecular Dynamics Simulation of this compound-BRD4 Complex
This protocol outlines the general steps for setting up and running a standard MD simulation of the this compound-BRD4 complex using a package like GROMACS or AMBER.
-
System Preparation:
-
Obtain the crystal structure of the BRD4-MS436 complex from the Protein Data Bank (PDB) or model it using docking software.
-
Separate the protein and ligand into separate files.
-
Prepare the protein by adding missing atoms and hydrogens, and assigning protonation states for titratable residues.
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Generate a topology and parameter file for the this compound ligand using a tool like GAFF or CGenFF.[1]
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a sufficient distance (e.g., 1.0 nm) between the protein and the box edges.
-
Fill the box with a chosen water model (e.g., TIP3P).
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Add ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization of the system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 300 K) for a short period (e.g., 100 ps) to stabilize the temperature.
-
NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure (e.g., 1 bar), and temperature for a longer period (e.g., 1 ns) to stabilize the pressure and density. Positional restraints on the protein and ligand are often gradually removed during equilibration.
-
-
-
Production MD:
-
Trajectory Analysis:
Data Presentation
Table 1: Key Residues in BRD4 Interacting with Inhibitors
| Interaction Type | Key Residues | Reference |
| Hydrogen Bonding | Q85, Y97, N140 | [10] |
| Hydrophobic | W81, P82, F83, L92, L94, Y139, I146 | [11][12] |
| Critical for Binding | Phe83 | [13] |
Table 2: Simulation Parameters for this compound-BRD4 Complex
| Parameter | Value/Method | Reference |
| Simulation Time | 100 - 500 ns | [10][11] |
| Equilibration Time | ~200 ns | [10] |
| Ensemble | NPT | [11] |
| Temperature | 300 K | [11] |
| Pressure | 1 atm | [11] |
| Time Step | 2 fs | [11] |
Visualizations
Caption: A general workflow for molecular dynamics simulations of the this compound-BRD4 complex.
Caption: A troubleshooting decision tree for common MD simulation issues.
References
- 1. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]
- 2. quora.com [quora.com]
- 3. Parametrization of a new small molecule – Martini Force Field Initiative [cgmartini.nl]
- 4. Rapid parameterization of small molecules using the Force Field Toolkit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ks.uiuc.edu [ks.uiuc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current Status of Protein Force Fields for Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidation of protein–ligand interactions by multiple trajectory analysis methods - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03492E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Dynamics Simulations Combined with Markov Model to Explore the Effect of Allosteric Inhibitor Binding on Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Advances in Molecular Dynamics Simulations and Enhanced Sampling Methods for the Study of Protein Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding selectivity of inhibitors toward the first over the second bromodomain of BRD4: theoretical insights from free energy calculations and multiple short molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of MS436
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of MS436, a selective BRD4 bromodomain inhibitor.[1] It includes troubleshooting guides and frequently asked questions to address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is expected to be stable for at least six months.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3]
Q3: For how long can I store this compound stock solutions?
When stored at -80°C, stock solutions of this compound in DMSO are generally stable for extended periods. However, it is best practice to use prepared stock solutions within a few months and to regularly check for any signs of precipitation or degradation.
Q4: What is the best solvent for dissolving this compound?
DMSO is a commonly used solvent for creating stock solutions of small molecule inhibitors like this compound.[2] For aqueous-based experiments, further dilutions from the DMSO stock should be made in the appropriate buffer or cell culture medium, ensuring the final DMSO concentration is kept low (typically below 0.1%) to avoid cellular toxicity.
Q5: Can I store this compound at room temperature?
No, long-term storage at room temperature is not recommended for this compound. While the compound may be stable for short periods, such as during shipping, prolonged exposure to ambient temperatures can lead to degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution after thawing. | The solubility of this compound may be limited in the chosen solvent, or the concentration may be too high. Repeated freeze-thaw cycles can also contribute to precipitation. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. Always aliquot stock solutions to minimize freeze-thaw cycles. |
| Inconsistent experimental results using the same batch of this compound. | The compound may have degraded due to improper storage or handling. This could be caused by exposure to light, moisture, or reactive chemicals. | Verify the storage conditions and handling procedures. Perform a quality control check, such as HPLC analysis, to assess the purity of the compound. If degradation is suspected, use a fresh, unopened vial of this compound. |
| Loss of compound activity over time. | Gradual degradation of the compound, even under recommended storage conditions, can occur. The stock solution may have been stored for too long. | It is recommended to use freshly prepared stock solutions for critical experiments. If a stock solution has been stored for an extended period, its activity should be re-validated before use. |
| Difficulty dissolving solid this compound. | The compound may have absorbed moisture, affecting its solubility. | Ensure the vial is at room temperature before opening to prevent condensation. Use a high-quality, anhydrous grade of DMSO for reconstitution. Gentle warming and vortexing can aid in dissolution. |
Quantitative Data Summary
| Parameter | Solid this compound | This compound Stock Solution (in DMSO) |
| Storage Temperature | -20°C | -80°C |
| Recommended Duration | At least 6 months[1] | Up to several months (best practice) |
| Handling | Store in a tightly sealed container in a dry environment. | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required for specific equipment and applications.
1. Materials and Reagents:
-
This compound (reference standard and sample for analysis)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Degas both mobile phases before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in DMSO to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (determined by UV scan).
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: Linear gradient from 95% to 5% B
-
35-40 min: 95% A, 5% B (re-equilibration)
-
5. Data Analysis:
-
Compare the chromatogram of the sample solution to that of the reference standard.
-
The purity of the this compound sample can be calculated based on the area of the main peak relative to the total area of all peaks.
-
The presence of new peaks in the sample chromatogram that are not present in the reference standard may indicate degradation products.
Visualizations
Caption: BRD4 signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for the long-term storage and handling of this compound.
References
Validation & Comparative
Comparing the efficacy of MS436 to other BRD4 inhibitors like JQ1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the BRD4 inhibitor MS436 against the well-established alternative, JQ1. The information is supported by experimental data to aid researchers in selecting the appropriate inhibitor for their studies.
Introduction to BRD4 Inhibition
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, has emerged as a critical regulator of gene expression.[1] It plays a pivotal role in various cellular processes, including cell cycle progression and inflammation, by recognizing and binding to acetylated lysine residues on histone proteins. This interaction facilitates the recruitment of transcriptional machinery to specific gene loci. Its involvement in the expression of key oncogenes, such as c-Myc, has made it an attractive therapeutic target in oncology and other diseases.[2][3][4][5][6]
Small molecule inhibitors that target the bromodomains of BRD4 have shown significant promise in preclinical and clinical studies.[1] These inhibitors competitively bind to the acetyl-lysine binding pockets of BRD4, thereby displacing it from chromatin and disrupting the transcription of target genes. This guide focuses on comparing a selective inhibitor, this compound, with the widely studied pan-BET inhibitor, JQ1.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the available quantitative data for this compound and JQ1, focusing on their binding affinity to BRD4 and their cellular potency. It is important to note that the data is compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Comparison of Binding Affinity to BRD4
| Inhibitor | Target | Assay Type | Affinity (Ki) | Affinity (Kd) | Affinity (IC50) | Selectivity |
| This compound | BRD4(1) | Fluorescence Anisotropy | < 0.085 µM[7][8] / 30-50 nM[9][10] | - | - | ~10-fold over BRD4(2)[8][9] |
| BRD4(2) | Fluorescence Anisotropy | 0.34 µM[7][8] | - | - | ||
| JQ1 | BRD4(1) | Isothermal Titration Calorimetry (ITC) | - | ~50 nM[2] | 77 nM (ALPHA-screen)[2] | Pan-BET inhibitor |
| BRD4(2) | Isothermal Titration Calorimetry (ITC) | - | ~90 nM[2] | 33 nM (ALPHA-screen)[2] |
Table 2: Comparison of Cellular Potency (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 |
| This compound | RAW 264.7 (murine macrophage) | N/A (Inflammation model) | 3.8 µM (NO production) / 4.9 µM (IL-6 production) |
| JQ1 | NUT midline carcinoma cell lines | NUT midline carcinoma | Potent anti-proliferative effects[2] |
| Various human cancer cell lines | Multiple Myeloma, Leukemia, etc. | Varies significantly | |
| Ishikawa | Endometrial Cancer | Growth inhibition at 1.0 µM[4] | |
| HEC-1A | Endometrial Cancer | Growth inhibition at 1.0 µM[4] | |
| SU-R-786-o | Renal Cell Carcinoma | Significant inhibition at 2.5, 5, and 10 µM[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding
This assay is designed to measure the binding of inhibitors to BRD4 bromodomains in a high-throughput format.
Materials:
-
Recombinant BRD4 bromodomain (BD1, BD2, or BD1+BD2) protein.
-
Biotinylated histone H4 peptide (acetylated).
-
Terbium-cryptate labeled streptavidin (donor).
-
XL665-labeled anti-His tag antibody (acceptor, if using His-tagged BRD4).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
384-well low-volume microplates.
-
Test inhibitors (this compound, JQ1) dissolved in DMSO.
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add a fixed concentration of BRD4 protein to each well of the microplate.
-
Add the serially diluted inhibitors to the wells.
-
Add a mixture of the biotinylated acetylated histone H4 peptide and the terbium-labeled streptavidin to the wells.
-
Add the XL665-labeled anti-His tag antibody to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.[11][12]
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (XL665).
-
The ratio of the emission at 665 nm to that at 620 nm is calculated. Inhibition curves are generated by plotting the FRET ratio against the inhibitor concentration, and IC50 values are determined using a suitable curve-fitting model.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[13][14][15][16]
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test inhibitors (this compound, JQ1) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors (this compound or JQ1). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[13]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated by plotting the percentage of cell viability against the inhibitor concentration.
Visualizations
BRD4 Signaling Pathway in Transcriptional Activation
Caption: BRD4 recognizes acetylated histones, recruiting P-TEFb to promote gene transcription.
Experimental Workflow for Comparing BRD4 Inhibitors
Caption: Workflow for in vitro and in vivo comparison of BRD4 inhibitors this compound and JQ1.
In Vivo Efficacy
Numerous studies have demonstrated the in vivo efficacy of JQ1 in various cancer models, including patient-derived xenografts.[2][3][4][5][17] For instance, in models of NUT midline carcinoma, JQ1 treatment led to significant tumor growth inhibition.[2] Similarly, in preclinical models of endometrial cancer and pancreatic ductal adenocarcinoma, JQ1 suppressed tumor growth.[3][4] Information regarding the in vivo efficacy of this compound is less prevalent in the currently available literature.
Conclusion
Both this compound and JQ1 are potent inhibitors of BRD4. This compound exhibits a notable selectivity for the first bromodomain (BD1) of BRD4, which may offer advantages in specific research contexts where targeting BD1 is of primary interest. JQ1, as a well-characterized pan-BET inhibitor, has a broader range of documented cellular and in vivo activities across a multitude of cancer types.
The choice between this compound and JQ1 will depend on the specific research question. For studies requiring selective inhibition of BRD4 BD1, this compound presents a valuable tool. For broader studies on the effects of BET inhibition or where a well-established inhibitor with extensive in vivo data is required, JQ1 remains a primary choice. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their experimental designs. Further head-to-head comparative studies are warranted to delineate the specific advantages of each inhibitor in various therapeutic contexts.
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. goldbio.com [goldbio.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of MS436 for BRD4 Over Other BET Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MS436 inhibitor's specificity for the Bromodomain and Extra-Terminal (BET) protein BRD4 over its family members BRD2, BRD3, and BRDT. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the workflow for assessing inhibitor specificity.
The development of selective inhibitors for individual members of the BET family of proteins is a critical area of research, as it holds the potential for more targeted therapeutic interventions with reduced off-target effects. This compound has emerged as a selective inhibitor with a preference for the first bromodomain (BD1) of BRD4.[1][2][3] This guide delves into the experimental evidence supporting this claim.
Data Presentation: Quantitative Comparison of this compound Affinity
| Target Protein | Bromodomain | Binding Affinity (Ki) | Fold Selectivity (BD1 vs. BD2) |
| BRD4 | BD1 | <85 nM[2][4] (estimated 30-50 nM[1]) | ~10-fold[1][3] |
| BD2 | 340 nM[2][4] | ||
| BRD2 | BD1 / BD2 | Data not available | Data not available |
| BRD3 | BD1 / BD2 | Data not available | Data not available |
| BRDT | BD1 / BD2 | Data not available | Data not available |
Experimental Protocols
The specificity of this compound is primarily determined using biophysical assays that measure the binding affinity of the inhibitor to the target bromodomains. The most cited methods include Fluorescence Anisotropy/Polarization (FA/FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assays.
Fluorescence Anisotropy (FA) / Fluorescence Polarization (FP) Binding Assay
This assay measures the change in the rotational speed of a fluorescently labeled probe upon binding to a protein. A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When a larger protein binds to this probe, the complex tumbles more slowly, leading to an increase in fluorescence polarization. A test compound that competes with the fluorescent probe for binding to the protein will displace the probe, causing a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled probe (e.g., a fluorescent derivative of a known BET inhibitor like JQ1).
-
Prepare stock solutions of the purified recombinant BET bromodomain proteins (BRD2, BRD3, BRD4-BD1, BRD4-BD2, etc.) in an appropriate assay buffer (e.g., PBS, pH 7.4).
-
Prepare a serial dilution of the test inhibitor (this compound) and a known control inhibitor.
-
-
Assay Setup:
-
In a microplate (e.g., 384-well, black, low-volume), add a fixed concentration of the BET bromodomain protein.
-
Add the serially diluted test inhibitor or control inhibitor to the wells.
-
Add a fixed concentration of the fluorescent probe to all wells. The concentration of the probe should be at or below its Kd for the target protein.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization/anisotropy using a suitable plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay that measures the proximity of two molecules. In the context of BET inhibitors, the assay typically involves a terbium- or europium-labeled antibody (donor) that binds to a tagged BET protein, and a fluorescently labeled ligand (acceptor) that binds to the bromodomain. When the donor and acceptor are in close proximity, energy transfer occurs upon excitation of the donor, resulting in a FRET signal. A competitive inhibitor will displace the fluorescent ligand, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the tagged (e.g., GST- or His-tagged) recombinant BET bromodomain proteins.
-
Prepare a stock solution of the TR-FRET donor, which is typically an antibody against the protein tag labeled with a lanthanide (e.g., Terbium-anti-GST).
-
Prepare a stock solution of a biotinylated BET inhibitor probe.
-
Prepare a stock solution of the TR-FRET acceptor, which is typically streptavidin labeled with a compatible fluorophore (e.g., d2 or APC).
-
Prepare a serial dilution of the test inhibitor (this compound).
-
-
Assay Setup:
-
In a microplate (e.g., 384-well, white or black, low-volume), add the serially diluted test inhibitor.
-
Add a pre-mixed solution containing the tagged BET protein and the lanthanide-labeled antibody.
-
Add a pre-mixed solution of the biotinylated probe and the streptavidin-fluorophore conjugate.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reactions to reach equilibrium.
-
-
Measurement:
-
Measure the time-resolved fluorescence at two wavelengths: the emission wavelength of the donor (e.g., 620 nm for Terbium) and the emission wavelength of the acceptor (e.g., 665 nm for d2). The measurement is typically performed with a time delay after the excitation pulse to reduce background fluorescence.
-
-
Data Analysis:
-
The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission.
-
The data is plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki can be calculated from the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for determining the specificity of a BET inhibitor and the principle of a competitive binding assay.
Caption: Workflow for Determining BET Inhibitor Specificity.
Caption: Principle of Competitive Binding Assays.
References
Cross-Validation of MS436's Anti-Cancer Effects in Different Tumor Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical anti-cancer agent MS436 with other relevant therapies, supported by available experimental data. This compound is a selective inhibitor of the first bromodomain (BD1) of BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. By targeting BRD4, this compound aims to disrupt key oncogenic signaling pathways. This document summarizes its mechanism of action, presents comparative data with other BET inhibitors, and provides detailed experimental protocols for its evaluation.
Executive Summary
This compound is a potent and selective small molecule inhibitor targeting the first bromodomain (BD1) of the epigenetic reader protein BRD4. This selectivity offers the potential for a more targeted therapeutic approach with a potentially different side-effect profile compared to pan-BET inhibitors that target both BD1 and BD2. The primary mechanism of action of BET inhibitors involves the displacement of BRD4 from acetylated histones, leading to the transcriptional downregulation of key oncogenes, most notably c-MYC. Additionally, BET inhibitors have been shown to modulate the NF-κB signaling pathway and influence the expression of the immune checkpoint ligand PD-L1.
While direct comparative data for this compound across a wide range of tumor types is limited in publicly available literature, this guide provides a framework for its evaluation by comparing its profile with the well-characterized pan-BET inhibitor JQ1 and next-generation BET-targeting compounds like PROTACs (Proteolysis Targeting Chimeras).
Data Presentation: Comparative Efficacy of BET Inhibitors
Due to the limited availability of direct comparative studies involving this compound, this section presents data for the well-studied pan-BET inhibitor JQ1 and next-generation BET-targeting PROTACs, ARV-771 and MZ1, in triple-negative breast cancer (TNBC) cell lines. This data serves as a benchmark for the expected potency of BET-targeting agents.
| Compound | Target | Cell Line | IC50 (µM) | Citation |
| JQ1 | Pan-BET inhibitor | MDA-MB-231 (TNBC) | 5.56 ± 0.3 | [1] |
| MDA-MB-436 (TNBC) | Not Reached | [1] | ||
| MZ1 | BET PROTAC Degrader | MDA-MB-231 (TNBC) | 0.11 ± 0.05 | [1] |
| MDA-MB-436 (TNBC) | 0.24 ± 0.05 | [1] | ||
| ARV-771 | BET PROTAC Degrader | MDA-MB-231 (TNBC) | 0.12 ± 0.04 | [1] |
| MDA-MB-436 (TNBC) | 0.45 ± 0.02 | [1] |
Note: The data indicates that next-generation BET degraders (PROTACs) show significantly higher potency compared to the inhibitor JQ1 in these TNBC cell lines. Further studies are required to determine the specific IC50 values of this compound in a broad range of cancer cell lines to accurately position its efficacy within the landscape of BET-targeting compounds.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures for its evaluation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of this compound in inhibiting cancer cell growth.
Caption: A typical workflow for the pre-clinical evaluation of this compound.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (specific to each cell line)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Western Blot Analysis for c-MYC Downregulation
This protocol is to confirm the on-target effect of this compound by measuring the levels of the c-MYC protein.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at a concentration around its IC50 for 24-48 hours. Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Normalization: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitoring: Measure the tumor volume (Volume = 0.5 x Length x Width²) and the body weight of the mice 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a fixed duration), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and perform further analyses such as immunohistochemistry for biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) or Western blot for target protein levels.
Conclusion
This compound, as a selective BRD4 BD1 inhibitor, represents a promising avenue for targeted cancer therapy. While direct comparative data is currently sparse, the provided framework for its evaluation against established pan-BET inhibitors and next-generation degraders will be crucial for defining its therapeutic potential. The detailed protocols in this guide offer a starting point for researchers to rigorously assess the anti-cancer effects of this compound in various tumor models. Future studies should focus on generating robust quantitative data to facilitate a direct comparison and to identify the cancer types that are most likely to benefit from this selective therapeutic strategy.
References
A Head-to-Head Comparison of Small Molecule Inhibitors Targeting Hepatitis B Virus Capsid Assembly
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis B Virus (HBV) therapeutics is rapidly evolving, with a significant focus on the development of small molecule inhibitors that target distinct stages of the viral lifecycle. Among these, Capsid Assembly Modulators (CAMs) have emerged as a promising class of direct-acting antivirals. This guide provides a head-to-head comparison of key CAMs in clinical development, presenting available performance data, detailing underlying experimental methodologies, and visualizing their mechanism of action.
Mechanism of Action: A Two-Pronged Attack on the Viral Core
HBV CAMs are small molecules that bind to the core protein (HBc), a crucial component for viral replication. This interaction disrupts the normal process of capsid formation, leading to a dual mechanism of antiviral activity.[1][2] Class I CAMs, such as GLS4, induce the formation of aberrant, non-functional capsid structures.[3] Class II CAMs, including JNJ-56136379, accelerate the kinetics of capsid assembly, resulting in the formation of empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase, thereby preventing the synthesis of new viral DNA.[4][5] This disruption of capsid assembly not only halts the production of new infectious virions but can also interfere with the establishment and replenishment of the covalently closed circular DNA (cccDNA) reservoir in the nucleus of infected hepatocytes.[1][2]
Comparative Efficacy and Safety of Lead Capsid Assembly Modulators
Several CAMs have advanced into clinical trials, demonstrating varying degrees of antiviral activity and distinct safety profiles. The following table summarizes key quantitative data for prominent CAMs.
| Inhibitor | Class | EC50 (in vitro) | Clinical Trial Highlights (Reduction from Baseline) | Key Safety/Tolerability Findings |
| JNJ-56136379 (Bersacapavir) | II | 54 nM (HepG2.117 cells)[5][6] | HBV DNA: Significant reductions observed.[7] HBV RNA: Significant reductions observed.[7] | Generally well-tolerated. Some patients experienced adverse events, but no serious adverse events were reported in a Phase 1 study.[8] |
| GLS4 | I | 1 nM (HepG2.2.15 cells)[9] | HBV DNA: Mean decline of up to -3.5 log10 IU/mL after 28 days (in combination with ritonavir).[3][10] HBV pgRNA: Mean decline of up to -1.78 log10 copies/mL after 28 days.[3][10] | Generally tolerated. Some instances of alanine aminotransferase (ALT) flare were observed.[3][10] |
| ZM-H1505R (Canocapavir) | Not Specified | Protein-binding adjusted HBV DNA EC50 of 135 ng/mL.[11][12] | HBV DNA: Mean maximal reduction of up to -2.75 log10 IU/mL after 28 days.[11][13] HBV pgRNA: Mean maximal reduction of up to -2.35 log10 copies/mL after 28 days.[11][13] | Well-tolerated, with most adverse events being mild to moderate. The most common adverse reaction was increased ALT.[11][12][14] |
| Vebicorvir | Not Specified | Not readily available | HBV DNA: Greater reduction when combined with ETV compared to ETV alone (-5.33 vs -4.20 log10 IU/mL at week 24).[15] HBV pgRNA: Greater reductions observed with Vebicorvir + ETV vs. ETV alone.[15] | Favorable safety and tolerability profile.[15][16] Long-term treatment was safe but did not lead to a functional cure, with viral relapse observed after treatment discontinuation.[17][18] |
Visualizing the Mechanism of Action
The following diagrams illustrate the HBV lifecycle and the points of intervention for Capsid Assembly Modulators.
Caption: HBV Lifecycle and CAM Intervention Point.
References
- 1. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JNJ-56136379, an HBV Capsid Assembly Modulator, Is Well-Tolerated and Has Antiviral Activity in a Phase 1 Study of Patients With Chronic Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (Canocapavir) in chronic hepatitis B patients: a randomized multiple-dose escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (Canocapavir) in chronic hepatitis B patients: a randomized multiple-dose escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zhimeng Biopharma will report positive phase 1b trial results on its HBV capsid inhibitor ZM-H1505R in the upcoming International Liver Congress [prnewswire.com]
- 14. Safety, Tolerability, and Pharmacokinetics of a Novel Human Hepatitis B Virus Capsid Assembly Modulator Canocapavir: A Randomized First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of vebicorvir administered with entecavir in treatment-naïve patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. Long-term open-label vebicorvir for chronic HBV infection: Safety and off-treatment responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholars.mssm.edu [scholars.mssm.edu]
Validating MS436 On-Target Activity Through Genetic Knockdown of BRD4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the chemical inhibitor MS436 and genetic knockdown of its target, Bromodomain-containing protein 4 (BRD4). Validating the on-target effects of a small molecule inhibitor is a critical step in drug development. By comparing the phenotypic and molecular consequences of the inhibitor with the genetic removal of its intended target, researchers can confirm the specificity of the compound and minimize the risk of off-target effects. This guide offers detailed experimental protocols and presents comparative data in a clear, structured format to support such validation studies.
Introduction to this compound and BRD4
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in regulating gene transcription.[1][2] It binds to acetylated lysine residues on histones and transcription factors, recruiting transcriptional machinery to specific gene loci.[2] Due to its central role in controlling the expression of key oncogenes and inflammatory genes, BRD4 has emerged as a promising therapeutic target for various diseases, including cancer and inflammatory conditions.[2][3][4]
This compound is a potent and selective small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, with a high affinity for the first bromodomain (BD1) of BRD4.[5][6] It is a diazobenzene compound that effectively blocks the transcriptional activity of BRD4.[7] To ensure that the observed biological effects of this compound are indeed due to the inhibition of BRD4, it is essential to compare its activity with genetic methods that specifically reduce BRD4 protein levels, such as RNA interference (RNAi).
Comparative Analysis: this compound Inhibition vs. BRD4 Genetic Knockdown
The core of validating this compound's mechanism of action lies in demonstrating that its effects phenocopy those of BRD4 genetic knockdown. The following tables summarize the reported effects of both interventions across various cellular contexts.
Table 1: Comparison of Cellular Phenotypes
| Phenotype | This compound Treatment | BRD4 Genetic Knockdown (siRNA/shRNA) | Key Findings & Citations |
| Cell Proliferation | Attenuates melanoma cell proliferation. | Impairs proliferation in soft-tissue tumors and glioma cells. | Both chemical inhibition and genetic knockdown of BRD4 lead to a reduction in cell proliferation, suggesting on-target anti-proliferative effects.[8][9] |
| Cell Cycle | Prolonged treatment results in the accumulation of embryonic stem cells in the G1 phase. | Induces cell cycle arrest in the G0/G1 phase in soft-tissue tumor cells. | Both interventions cause cell cycle arrest, indicating a shared mechanism of action in controlling cell division.[7][8] |
| Apoptosis | Does not overtly induce apoptosis in embryonic stem cells. | Promotes apoptosis in glioma cells and increases DNA damage signaling leading to apoptosis in HeLa cells. | The apoptotic response can be cell-type dependent. While BRD4 knockdown clearly induces apoptosis in some cancer cells, the effect of this compound may be more cytostatic in certain contexts.[7][9][10] |
| Inflammatory Response | Blocks lipopolysaccharide-induced production of nitric oxide and IL-6 in mouse macrophages. | BRD4 is known to be repositioned to innate and mesenchymal genes in response to inflammatory stimuli to activate their production. | Both this compound and the role of BRD4 are linked to the regulation of inflammatory pathways.[3][5] |
| Cell Differentiation | Impairs embryonic stem cell colony formation. | shRNA knockdown of BRD4 enhances neuronal differentiation. | Both approaches demonstrate that BRD4 is critical for maintaining specific cellular states and influencing differentiation pathways.[7][11] |
Table 2: Comparison of Molecular Effects
| Molecular Effect | This compound Treatment | BRD4 Genetic Knockdown (siRNA/shRNA) | Key Findings & Citations |
| Target Gene Expression | Downregulates the expression of pluripotency genes in human embryonic stem cells. | Decreases the expression of the KRAS proto-oncogene in glioma cells. | Both methods confirm BRD4's role as a key transcriptional regulator, although the specific target genes can be context-dependent.[7][9] |
| Protein Levels | (Data on specific protein level changes not detailed in the provided results) | Reduces BRD4 protein abundance and increases pRb protein levels in soft-tissue tumor cells. | Genetic knockdown provides direct evidence of target protein reduction. The downstream effects, like increased pRb, are consistent with G1 cell cycle arrest.[8] |
Experimental Protocols
Detailed and reproducible protocols are crucial for validating experimental results. Below are methodologies for key experiments cited in this guide.
BRD4 Knockdown using shRNA (Doxycycline-Inducible System)
This protocol is adapted from studies on soft-tissue tumors.[8][12]
-
Cell Transduction: Transduce human soft-tissue tumor cells with lentiviral particles containing doxycycline-inducible shRNA constructs targeting human BRD4 (at least two different sequences should be used for validation) or a non-targeting control (shNTC). A GFP reporter can be co-expressed to monitor transduction efficiency.
-
Induction of shRNA Expression: Culture the transduced cells and induce shRNA expression by adding doxycycline to the culture medium at a final concentration of 1-2 µg/mL.
-
Validation of Knockdown: After 48-72 hours of induction, harvest the cells.
-
RT-qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR to measure BRD4 mRNA levels relative to a housekeeping gene (e.g., GAPDH).
-
Western Blot: Prepare cell lysates and perform Western blot analysis to confirm the reduction of BRD4 protein levels.
-
-
Phenotypic Assays: Once knockdown is confirmed, proceed with cellular assays such as cell proliferation (CyQuant) or cell cycle analysis (flow cytometry).
Western Blotting for BRD4
This protocol is based on a method for extracting nuclear proteins.[1]
-
Cell Lysis and Nuclear Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA) with protease inhibitors and incubate on ice for 15 minutes.
-
Add Triton X-100 or NP-40 to a final concentration of 0.5% and vortex vigorously.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in a hypertonic buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA) with protease inhibitors and incubate on ice with agitation for 30 minutes.
-
Centrifuge at high speed to pellet cellular debris. The supernatant is the nuclear extract.
-
-
Protein Quantification: Determine the protein concentration of the nuclear extract using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein extract by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like Lamin B1 or Histone H3 for nuclear extracts.
Cell Viability Assessment (MTT Assay)
This protocol is adapted from a method used for murine macrophage cells.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 cells per well and incubate for 18-24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or the vehicle control (e.g., DMSO, final concentration <0.1%) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution (4-5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Signaling Pathway and Inhibition
Caption: Mechanism of BRD4-mediated transcription and its inhibition by this compound.
Experimental Workflow for Validation
Caption: Workflow for validating this compound effects using BRD4 genetic knockdown.
Logical Framework for Comparison
Caption: Logical relationship for validating the on-target effects of this compound.
References
- 1. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Validation of the epigenetic reader bromodomain-containing protein 4 (BRD4) as a therapeutic target for treatment of airway remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Control of Embryonic Stem Cell Identity by BRD4-Dependent Transcriptional Elongation of Super-Enhancer-Associated Pluripotency Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 prevents the accumulation of R-loops and protects against transcription–replication collision events and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Comparative Transcriptomics of a BRD4 Inhibitor: A Hypothetical Case Study of MS436
Disclaimer: As of November 2025, publicly accessible, detailed comparative transcriptomic data specifically for the compound MS436 is limited. This guide presents a hypothetical comparative transcriptomic analysis based on the known functions of bromodomain and extra-terminal (BET) protein inhibitors, particularly those selective for the first bromodomain (BD1) of BRD4, a class to which this compound is understood to belong. The experimental data and protocols provided herein are representative of what would be expected from such a study and are intended to serve as an illustrative guide for researchers, scientists, and drug development professionals. One study has noted the use of this compound in RNA-seq and ATAC-seq experiments to investigate its role in terminal erythropoiesis[1][2].
Introduction
This compound is a diazobenzene compound identified as a selective inhibitor for the first bromodomain (BD1) of BRD4. BRD4 is a key epigenetic reader in the BET family of proteins that plays a crucial role in regulating the transcription of genes involved in cell cycle progression, inflammation, and oncogenesis[3][4][5]. By binding to acetylated histones, BRD4 recruits transcriptional machinery to the promoters and enhancers of target genes[5][6]. Inhibition of BRD4, particularly with small molecules like this compound, is a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions[6][7]. This guide provides a comparative overview of the transcriptomic effects of treating a hypothetical cancer cell line with this compound versus a vehicle control, highlighting the key cellular pathways and gene expression changes that are modulated.
Hypothetical Gene Expression Profile: this compound vs. Control
In a typical transcriptomic study, cancer cells (e.g., a human breast cancer cell line) would be treated with this compound or a vehicle control (DMSO) for a specified period (e.g., 24 hours). RNA would then be extracted for sequencing to identify differentially expressed genes (DEGs). Based on the known functions of BRD4 inhibitors, treatment with an this compound-like compound is expected to lead to the significant downregulation of genes associated with cell proliferation and inflammation, and the upregulation of genes involved in cell differentiation and apoptosis.
The following table summarizes a hypothetical set of differentially expressed genes following this compound treatment.
| Gene Symbol | Gene Name | Log2 Fold Change (this compound vs. Control) | p-value | Biological Function |
| Downregulated Genes | ||||
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.58 | < 0.001 | Oncogene, cell cycle progression, proliferation[6][8] |
| FOSL1 | FOS Like 1, AP-1 Transcription Factor Subunit | -2.15 | < 0.001 | Transcription factor, cell proliferation, differentiation[9] |
| IL6 | Interleukin 6 | -3.20 | < 0.001 | Pro-inflammatory cytokine[10][11] |
| TNF | Tumor Necrosis Factor | -2.98 | < 0.001 | Pro-inflammatory cytokine[11] |
| CCL2 | C-C Motif Chemokine Ligand 2 | -2.75 | < 0.001 | Chemokine, immune cell recruitment[10] |
| CDK6 | Cyclin Dependent Kinase 6 | -1.89 | < 0.01 | Cell cycle progression[9] |
| BCL2 | BCL2 Apoptosis Regulator | -1.55 | < 0.01 | Anti-apoptotic protein[9] |
| IRF4 | Interferon Regulatory Factor 4 | -2.33 | < 0.001 | Transcription factor in immune cells[9] |
| Upregulated Genes | ||||
| HEXIM1 | Hexamethylene Bis-Acetamide Inducible 1 | 1.75 | < 0.01 | Negative regulator of P-TEFb, transcriptional repression[9] |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | 1.98 | < 0.01 | Cell cycle arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 1.60 | < 0.01 | DNA damage response, apoptosis |
| BTG2 | BTG Anti-Proliferation Factor 2 | 1.82 | < 0.01 | Anti-proliferative, cell cycle arrest |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of transcriptomic data. Below are the protocols for the key experiments in this hypothetical study.
Cell Culture and this compound Treatment
-
Cell Line: Human breast cancer cell line (e.g., MDA-MB-231).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The culture medium is then replaced with fresh medium containing either this compound (at a final concentration of 1 µM) or an equivalent volume of the vehicle (DMSO) as a control.
-
Incubation: Cells are incubated for 24 hours post-treatment before harvesting for RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the this compound-treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This includes an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8.0 are typically used for library preparation.
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Strand-specific mRNA sequencing libraries are prepared from 1 µg of total RNA using a poly(A) selection method (e.g., NEBNext Poly(A) mRNA Magnetic Isolation Module) followed by a library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.
Bioinformatic Analysis of RNA-Seq Data
-
Quality Control: The raw sequencing reads are assessed for quality using FastQC. Adapter sequences and low-quality bases are trimmed using a tool like Trimmomatic.
-
Alignment: The processed reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified as read counts per gene using featureCounts.
-
Differential Expression Analysis: Differential gene expression analysis between the this compound-treated and control groups is performed using DESeq2 in R. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Pathway Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify significantly enriched biological processes and signaling pathways.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The overall workflow for the comparative transcriptomic analysis is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 5. researchgate.net [researchgate.net]
- 6. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 7. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. onclive.com [onclive.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | BET Bromodomain Inhibitors Suppress Inflammatory Activation of Gingival Fibroblasts and Epithelial Cells From Periodontitis Patients [frontiersin.org]
- 11. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of MS436 with Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains and the complexities of viral pathogenesis underscore the urgent need for innovative therapeutic strategies. Combination therapy, which utilizes drugs with different mechanisms of action, offers a promising approach to enhance antiviral efficacy, reduce dosages, and overcome resistance. This guide provides a framework for assessing the potential synergistic effects of MS436, a selective inhibitor of the BET bromodomain protein BRD4, with established antiviral drugs. As direct experimental data on this compound in combination with antivirals is not yet publicly available, this document outlines the scientific rationale, key experimental protocols, and data analysis methods required to evaluate such combinations.
This compound: A Host-Targeting Epigenetic Modulator
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a preference for the first bromodomain (BD1) of BRD4. Its mechanism of action involves competitively binding to the acetyl-lysine binding pockets of BRD4, thereby preventing its interaction with acetylated histones and transcription factors. This disruption interferes with the transcription of BRD4-dependent genes, many of which are involved in cell proliferation, inflammation, and, increasingly, viral replication.
The rationale for exploring this compound in antiviral therapy stems from the critical role of host cellular machinery in the viral life cycle. Viruses frequently hijack host factors to facilitate their own replication and evade immune responses. BRD4 has been identified as a key host factor in the replication of a variety of DNA and RNA viruses, including human papillomaviruses (HPV), herpes simplex virus (HSV), and SARS-CoV-2.[1][2][3] By modulating host gene expression, BRD4 inhibitors like this compound can create an intracellular environment that is less conducive to viral replication. Furthermore, BRD4 inhibition can boost innate immune responses, adding another layer to its potential antiviral activity.[1][4]
Recent studies have shown that combining BET inhibitors with direct-acting antiviral drugs can result in synergistic effects against SARS-CoV-2, suggesting that targeting both host and viral factors is a beneficial strategy.[5]
Potential for Synergy with Direct-Acting Antiviral Drugs
A synergistic interaction occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In the context of antiviral therapy, this could manifest as a more profound reduction in viral replication at lower drug concentrations. The distinct mechanism of this compound as a host-factor inhibitor makes it an ideal candidate for combination with direct-acting antivirals (DAAs) that target specific viral enzymes. This dual-pronged attack on both host and viral processes could lead to enhanced therapeutic outcomes.
This guide proposes a comparative assessment of this compound with three classes of antiviral drugs, each with a unique mechanism of action:
-
RNA Polymerase Inhibitors (e.g., Remdesivir): These drugs, often nucleoside analogs, are incorporated into the growing viral RNA chain, causing premature termination and halting replication.[6][7][8][9]
-
Protease Inhibitors (e.g., Lopinavir/Ritonavir): These agents block the viral protease enzyme, which is essential for cleaving viral polyproteins into their functional components, thereby preventing the assembly of new, infectious virions.[10][11][12][13]
-
Neuraminidase Inhibitors (e.g., Oseltamivir): Specific to influenza viruses, these drugs inhibit the neuraminidase enzyme on the viral surface, which is necessary for the release of progeny virions from infected cells, thus preventing the spread of infection.[14][15][16][17][18]
Experimental Protocols for Synergy Assessment
To quantitatively assess the synergistic potential of this compound with antiviral drugs, a checkerboard assay is the standard in vitro method. This assay systematically tests a matrix of concentrations for two drugs, both alone and in combination.
Key Experiment: Checkerboard Antiviral Assay
Objective: To determine the in vitro antiviral efficacy of this compound in combination with a selected antiviral drug against a target virus and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Target virus stock of known titer.
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).
-
Cell culture medium and supplements.
-
This compound and selected antiviral drug(s) (e.g., Remdesivir, Lopinavir, Oseltamivir).
-
96-well cell culture plates.
-
Reagents for assessing cell viability or viral replication (e.g., CellTiter-Glo®, crystal violet, or reagents for RT-qPCR).
Methodology:
-
Cell Seeding: Seed the appropriate host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.
-
Drug Dilution Preparation:
-
Prepare serial dilutions of this compound (Drug A) and the antiviral drug (Drug B) in cell culture medium. Typically, a 2-fold dilution series is prepared, spanning a range of concentrations above and below the known or expected 50% inhibitory concentration (IC50) of each drug.
-
In a separate "master" 96-well plate, dispense the dilutions of Drug A along the columns and Drug B along the rows to create a matrix of all possible combinations.
-
-
Drug Administration and Infection:
-
Transfer the drug combinations from the master plate to the plates containing the host cell monolayer. Include wells with single-drug dilutions and no-drug controls.
-
Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).
-
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect in the no-drug control wells (typically 48-72 hours).
-
Endpoint Measurement: Quantify the extent of viral replication or virus-induced cytopathic effect (CPE). Common methods include:
-
Cell Viability Assays: Using reagents like MTT or CellTiter-Glo® to measure the number of viable cells remaining.
-
Viral Yield Reduction Assays: Quantifying the amount of progeny virus in the supernatant via plaque assay or TCID50.
-
Reporter Gene Assays: Using engineered viruses that express a reporter gene (e.g., luciferase or GFP) upon replication.
-
RT-qPCR: Measuring the quantity of viral RNA.
-
-
Cytotoxicity Assessment: In parallel, a separate checkerboard plate with uninfected cells should be treated with the same drug concentrations to assess any cytotoxic effects of the drug combinations.
Below is a diagram illustrating the workflow for a typical checkerboard assay.
Data Presentation and Analysis
Quantitative data from the checkerboard assay should be structured for clear comparison. The primary goal is to calculate a synergy score, most commonly the Combination Index (CI), based on the Chou-Talalay method.
Data Summary Table
The raw data (e.g., percent inhibition of viral replication) for each drug combination should be recorded. This data is then used to calculate the CI. The results are typically summarized in a table format.
| Antiviral Drug | Virus Target | This compound IC50 (µM) | Antiviral IC50 (µM) | Combination Concentrations (µM) (this compound + Antiviral) | % Inhibition | Combination Index (CI) | Interpretation |
| Remdesivir | SARS-CoV-2 | Value | Value | Concentration A + B | Value | < 1 | Synergy |
| Remdesivir | SARS-CoV-2 | Value | Value | Concentration C + D | Value | ≈ 1 | Additive |
| Oseltamivir | Influenza A | Value | Value | Concentration E + F | Value | > 1 | Antagonism |
| Lopinavir | HIV-1 | Value | Value | Concentration G + H | Value | < 1 | Synergy |
Note: This table presents a hypothetical structure for reporting results. Actual experiments would involve a full matrix of concentrations.
Calculation of the Combination Index (CI)
The Combination Index is a quantitative measure of drug interaction. The formula for two drugs is:
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 (this compound) and Drug 2 (antiviral) in combination that achieve a certain effect level (e.g., 50% inhibition).
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs required to achieve the same effect level on their own.
Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn or SynergyFinder can be used to automatically calculate CI values and generate graphical representations like Fa-CI plots (Fraction affected vs. CI) and isobolograms.[19][20]
Visualizing the Mechanism of Synergy
The proposed synergistic effect of combining this compound with a direct-acting antiviral can be visualized through a signaling pathway diagram. This compound acts on the host cell's transcriptional machinery, while the DAA targets the virus directly.
This guide provides a comprehensive roadmap for the preclinical assessment of this compound in combination with antiviral drugs. By employing these standardized protocols and analytical methods, researchers can generate robust and comparable data to determine the therapeutic potential of this novel host-targeting strategy. The successful demonstration of synergy would provide a strong rationale for further in vivo studies and potential clinical development.
References
- 1. BRD4 inhibition exerts anti-viral activity through DNA damage-dependent innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multiple Roles of Brd4 in the Infectious Cycle of Human Papillomaviruses [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Combining antiviral drugs with BET inhibitors is beneficial in combatting SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Remdesivir - Wikipedia [en.wikipedia.org]
- 8. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 9. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lopinavir/ritonavir - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Oseltamivir - Wikipedia [en.wikipedia.org]
- 16. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 17. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. combosyn.com [combosyn.com]
- 20. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of MS436: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of MS436, a bromodomain inhibitor used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C18H17N5O3S |
| Molecular Weight | 383.42 g/mol |
| Purity | 99.21% |
| Solubility | ≥19.15 mg/mL in DMSO |
| Ki for BRD4(1) | <0.085 µM |
| Ki for BRD4(2) | 0.34 µM |
Safety and Handling
Before handling this compound, it is imperative to be familiar with its potential hazards. The compound may be harmful if inhaled, ingested, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system.[1] One safety data sheet indicates that this compound is harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.[2]
-
Eye Protection: Use safety goggles or a face shield.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]
-
Clothing: Wear appropriate protective clothing to prevent skin contact.[2]
Handling Procedures:
-
Work in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2]
-
Avoid all contact with skin and eyes.[2]
-
Do not eat, drink, or smoke when handling this product.
Disposal Workflow
The proper disposal of this compound and its contaminated containers involves a multi-step process to ensure safety and regulatory compliance. The following diagram outlines the recommended workflow.
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste and its containers.
Detailed Disposal Procedures
For Unused this compound Product and Contaminated Materials:
-
Collection: Carefully collect the waste material, minimizing dust generation.[2]
-
Containment: Place the waste in a suitable, closed, and clearly labeled container for disposal.[2]
-
Disposal Options:
For Empty Containers:
-
Decontamination: Triple-rinse the empty container with an appropriate solvent.[2]
-
Disposal of Rinsate: The rinsate should be collected and disposed of as hazardous waste.
-
Final Container Disposal:
Accidental Release Measures
In the event of a spill:
-
Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove all sources of ignition.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Clean-up: Collect the spilled material and place it in a suitable, closed container for disposal.[2]
First Aid
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if symptoms occur.[1][2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1][2]
References
Essential Safety and Logistical Information for Handling MS436
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of MS436.
This document provides detailed procedural guidance for the safe and effective use of this compound, a potent and selective inhibitor of the first bromodomain of BRD4 (BRD4(1)).[1][2] Adherence to these protocols is critical to ensure laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling
This compound is a chemical compound that requires careful handling to prevent potential health hazards. The toxicological properties of this compound have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin.[3] It may also cause irritation to the eyes, skin, and respiratory system.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid or solution form:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times. A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated.[6] |
| Body Protection | Laboratory coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid compound outside of a certified chemical fume hood to avoid dust formation.[3] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[6] |
Engineering Controls
All work with solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[6] A well-ventilated area is required for handling dilute solutions.[6]
Emergency Procedures
In the event of exposure, immediate action is crucial:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6] |
Operational Plan: Storage and Solution Preparation
Proper storage and preparation of this compound are critical for maintaining its stability and ensuring accurate experimental results.
Storage
| Form | Storage Temperature | Duration |
| Solid | -20°C | Long-term (months to years)[7] |
| 0 - 4°C | Short-term (days to weeks)[7] | |
| Stock Solution (-80°C) | -80°C | Up to 2 years[1] |
| Stock Solution (-20°C) | -20°C | Up to 1 year[1] |
Store in a dry, dark place.[7]
Preparation of Stock and Working Solutions
This compound is soluble in DMSO up to 100 mM.[8]
To prepare a 10 mM stock solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex briefly to dissolve the solid. Gentle warming or sonication can be used to aid dissolution.
For in vivo experiments, working solutions should be prepared fresh on the day of use.[1]
Experimental Protocols
This compound is a valuable tool for studying the role of BRD4 in gene transcription and disease. Below are detailed methodologies for key experiments.
In Vitro Fluorescence Anisotropy Competition Assay
This assay is used to determine the binding affinity of this compound to bromodomains.
Materials:
-
Purified bromodomain protein (e.g., BRD4(1))
-
Fluorescently labeled probe (e.g., FITC-labeled MS417)[1]
-
This compound
-
Assay buffer (e.g., PBS, pH 7.4)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the bromodomain protein (0.25–1 µM) and the fluorescent probe (80 nM) in the assay buffer.[6]
-
Add increasing concentrations of this compound to the protein-probe mixture in a total volume of 80 µL.[6]
-
Incubate the plate at 25°C for 1 hour.[6]
-
Measure the fluorescence anisotropy using a microplate reader.
-
Calculate the IC50 value from the dose-response curve and convert it to a Ki value using the Cheng-Prusoff equation.[6]
Cell-Based Assays with RAW264.7 Murine Macrophages
This compound has been shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[1][2]
3.2.1. Cell Culture of RAW264.7 Cells
Materials:
-
RAW264.7 cells
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
PBS
-
Trypsin-EDTA (optional for lifting) or cell scraper
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Maintain RAW264.7 cells in a T75 flask with 10 mL of complete DMEM.
-
Refresh the growth media every 2-3 days.[4]
-
To passage the cells, aspirate the old media and wash the cell monolayer with PBS.
-
Gently detach the cells using a cell scraper.[2]
-
Resuspend the cells in fresh media and seed new flasks at the desired density.
3.2.2. MTT Assay for Cell Viability
Materials:
-
RAW264.7 cells
-
Complete DMEM
-
This compound
-
MTT solution (4 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 10,000 cells per well and incubate for 18 hours.[6]
-
Treat the cells with various concentrations of this compound (up to 100 µM) for 24 hours.[6]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
3.2.3. Nitric Oxide (NO) and IL-6 Production Assay
Materials:
-
RAW264.7 cells
-
Complete DMEM
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent for NO detection
-
ELISA kit for IL-6 detection
Procedure:
-
Seed RAW264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12 hours.[5]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[5]
-
Collect the cell culture supernatant.
-
For NO detection: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate. Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[5]
-
For IL-6 detection: Follow the manufacturer's protocol for the IL-6 ELISA kit.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure compliance with regulations.
-
Solid this compound and Concentrated Solutions: These should be treated as hazardous chemical waste. Collect in a clearly labeled, sealed container and dispose of through your institution's hazardous waste management program.[9]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and tubes that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing low concentrations of this compound should not be disposed of down the drain.[9] Collect this waste in a labeled container for hazardous waste disposal.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing, the defaced container can be disposed of as regular trash.[9]
Visualizations
Signaling Pathway
Caption: BRD4-NF-κB Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vitro analysis of this compound in RAW264.7 cells.
Safety and Handling Logic
Caption: Decision-making process for the safe handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. bowdish.ca [bowdish.ca]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity test against RAW macrophage cell line using MTT assay [bio-protocol.org]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
